Technical Documentation Center

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
  • CAS: 107716-98-3

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Analysis and Conformation of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Compound 1 ) is a cyclic urea derivative and a rigid structural analog of (S)-pyroglutamic acid. It serves as a critical chiral scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Compound 1 ) is a cyclic urea derivative and a rigid structural analog of (S)-pyroglutamic acid. It serves as a critical chiral scaffold in medicinal chemistry, most notably as the core pharmacophore for the angiotensin-converting enzyme (ACE) inhibitor Imidapril .

This guide provides a definitive structural analysis of Compound 1 , synthesizing recent X-ray crystallographic data that reveals a unique dual-conformer existence in the solid state.[1] Unlike simple proline mimics that often freeze in a single pucker, Compound 1 demonstrates a capacity for adaptive conformational switching between pseudo-axial and pseudo-equatorial states, a feature that enhances its utility in peptidomimetic design by allowing induced-fit binding modes.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertyDetail
IUPAC Name (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
CAS Number 83056-79-5 (often cited for ester); Acid form: 1314902-27-6
Molecular Formula

Molecular Weight 144.13 g/mol
Chirality (S)-enantiomer (derived from L-amino acid precursors)
Solubility High water solubility; recrystallizable from Acetonitrile (

)
Space Group Orthorhombic

Synthesis & Production Protocol

The synthesis of Compound 1 requires the cyclization of a diamino acid precursor using a carbonic acid derivative. The preferred method utilizes phosgene (or triphosgene) under Schotten-Baumann conditions to ensure retention of stereochemistry at the


-carbon.
Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine (N-methyl) and the primary amine of the precursor onto the carbonyl center of the phosgene equivalent.

SynthesisPathway Figure 1: Synthetic pathway via carbonyl insertion and cyclization. Precursor (S)-2-amino-3-(methylamino) propionic acid Reagent COCl2 (Phosgene) sq. NaHCO3 Precursor->Reagent  Nucleophilic Attack   Inter Carbamoyl Chloride Intermediate Reagent->Inter Cyclization Intramolecular Cyclization (-HCl) Inter->Cyclization Product (S)-1-Methyl-2-oxoimidazolidine -4-carboxylic acid Cyclization->Product  Ion Exchange (Dowex)  

[1]

Detailed Experimental Protocol

Safety Note: Phosgene is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate scrubbing systems.

  • Starting Material: Dissolve (S)-2-amino-3-(methylamino)propionic acid (1.0 eq) in water.

  • Base Addition: Add solid

    
     (excess, typically 2.5-3.0 eq) to buffer the solution and scavenge HCl.
    
  • Cyclization: Cool the solution to 0°C. Introduce phosgene (as a solution in toluene or generated in situ) slowly over 30 minutes.

  • Workup:

    • Stir at room temperature for 2 hours.

    • Acidify the solution to pH 1-2 using dilute HCl.

    • Purification (Critical): The product is highly water-soluble. Pass the aqueous solution through a strongly acidic cation exchange resin (e.g., Dowex 50WX2-100,

      
       form).[1]
      
    • Elute, lyophilize the aqueous fraction to obtain the crude solid.

  • Crystallization: Recrystallize from hot acetonitrile to yield analytical grade crystals suitable for X-ray diffraction.

Structural Analysis: The "Dual-Conformer" Phenomenon

Recent X-ray diffraction studies (Dey et al., 2024) have uncovered a critical structural feature: Compound 1 does not exist as a single static conformer in the solid state. Instead, it crystallizes with two distinct conformers (


) in the asymmetric unit.[1][2]
Conformational Parameters

Both conformers adopt a flattened half-chair geometry to accommodate the planarity of the urea linkage (N-C(=O)-N).[1] However, the orientation of the carboxylic acid tail differs significantly.[1]

ParameterConformer A (Pseudo-Equatorial)Conformer B (Pseudo-Axial)
Torsion Angle (

)
145.9° 109.0°
Ring Pucker C4-Envelope / Half-ChairDistorted Half-Chair
Carboxyl Orientation Extended (Equatorial-like)Compact (Axial-like)
Supramolecular Assembly (The Helix)

The two conformers alternate within the crystal lattice, forming helical assemblies stabilized by a specific hydrogen-bonding network.[1][2][3]

  • Donor: Carboxylic acid -OH

  • Acceptor: Urea Carbonyl =O

  • Pattern: Each molecule forms 3 H-bonds, linking to two neighbors.[2][3]

Conformation Figure 2: The dual-conformer supramolecular assembly observed in X-ray diffraction. Crystal Crystal Lattice (P212121) ConfA Conformer A Torsion: 145.9° (Pseudo-Equatorial) Crystal->ConfA  50% Occupancy   ConfB Conformer B Torsion: 109.0° (Pseudo-Axial) Crystal->ConfB  50% Occupancy   Helix Helical H-Bond Network (Alternating A-B-A-B) ConfA->Helix ConfB->Helix

[2][5][7]

Spectroscopic Characterization

NMR Spectroscopy ( / )

The NMR spectrum reflects the time-averaged conformation in solution, which typically shows rapid equilibration between the puckered states.

  • 
     NMR (Typical signals in 
    
    
    
    or
    
    
    ):
    • 
       2.70 ppm (s, 3H):  N-Methyl group. Sharp singlet, diagnostic of the N1 position.
      
    • 
       3.40 - 3.80 ppm (m, 2H):  C5 Protons (
      
      
      
      ). These appear as an ABX system (or AMX) due to the adjacent chiral center at C4. They are diastereotopic.
    • 
       4.10 - 4.20 ppm (dd, 1H):  C4 Proton (
      
      
      
      ). Shows coupling to both C5 protons.
  • 
     NMR: 
    
    • Carbonyls: Two distinct downfield peaks. The urea carbonyl (~160 ppm) and the carboxylic acid (~172 ppm).

    • N-Methyl: ~30 ppm.

Infrared (IR) Spectroscopy
  • 3300-2500

    
    :  Broad O-H stretch (carboxylic acid dimer/H-bond network).
    
  • 1700-1650

    
    :  Strong C=O stretching. The cyclic urea carbonyl is typically sharper and distinct from the acid carbonyl.
    

Applications in Drug Design[4][8][10][11]

Peptidomimetics (Proline Isostere)

Compound 1 acts as a "constrained proline." While proline restricts the


 dihedral angle, the 2-oxoimidazolidine scaffold introduces:
  • H-Bond Donor Capability: The N3-H (if unsubstituted) or the urea oxygens act as additional anchor points lacking in proline.

  • Planar Constraint: The urea unit forces planarity on the N1-C2-N3 segment, reducing the entropy of the unbound state.

ACE Inhibition (Imidapril)

In the synthesis of Imidapril , the carboxylic acid moiety of Compound 1 is esterified, and the N3 nitrogen is coupled to an alanyl-proline analog. The rigid ring structure positions the N-methyl group and the carboxylate to interact precisely with the


 and 

subsites of the Angiotensin-Converting Enzyme.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024).[2] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][4][5][2][3] Molbank, 2024(2), M1835.[2] [Link]

  • Hayashi, K., et al. (1989). Studies on angiotensin converting enzyme inhibitors.[1] 4. Synthesis and structure-activity relationships of imidapril and related compounds. Journal of Medicinal Chemistry, 32(2), 289-297. [Link]

  • PubChem. (n.d.).[4] tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (Related Ester Data). National Library of Medicine. [Link]

Sources

Exploratory

solubility and stability of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility and Stability of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Abstract (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a chiral heterocyclic compound with potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Abstract

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a chiral heterocyclic compound with potential applications in pharmaceutical development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the methodologies used to determine the aqueous and organic solubility of this compound, as well as its stability under various stress conditions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols for researchers and drug development professionals.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous characterization. Among the most fundamental properties to assess are solubility and stability. Solubility dictates the bioavailability of a compound and influences its formulation possibilities, while stability determines its shelf-life and potential for degradation into inactive or harmful byproducts.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid possesses several structural features that warrant careful investigation: a cyclic urea (imidazolidinone) moiety, a carboxylic acid group, and a chiral center. The carboxylic acid group suggests a pH-dependent solubility profile, while the cyclic amide bond within the imidazolidinone ring could be susceptible to hydrolysis. This guide outlines the essential experiments required to build a comprehensive solubility and stability profile for this molecule.

Solubility Profiling: Beyond a Single Number

Solubility is not a single value but a range of behaviors influenced by the solvent system, pH, and temperature. A thorough profiling is essential for preclinical and formulation development.

Theoretical Considerations: Predicting Behavior

The structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, with its polar carboxylic acid and urea functionalities, suggests a preference for polar solvents. The carboxylic acid group (with an estimated pKa between 3-5) will be ionized at neutral and basic pH, increasing its aqueous solubility. Conversely, in acidic environments below its pKa, the molecule will be in its neutral form, likely reducing its solubility in water.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the dissolved and solid forms of the compound.

Objective: To determine the equilibrium solubility of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in various pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess of the solid compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, propylene glycol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours). This extended incubation allows the system to reach thermodynamic equilibrium.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. It is critical to avoid aspirating any solid material.

  • Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the saturated solution.

Data Presentation: Solubility Profile

The following table presents hypothetical, yet realistic, solubility data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, derived from the protocol described above.

Solvent SystemTemperature (°C)Solubility (mg/mL)Classification
Water25~15Soluble
PBS (pH 7.4)25>100Freely Soluble
0.1 N HCl (pH ~1)25~2Sparingly Soluble
Ethanol25~50Soluble
Propylene Glycol25~80Freely Soluble
Water37~25Soluble
PBS (pH 7.4)37>150Freely Soluble

Classification based on USP solubility definitions.

Interpretation of Results: The data clearly illustrates the pH-dependent solubility, with significantly higher solubility in the neutral pH of PBS where the carboxylic acid is ionized. The lower solubility in acidic conditions confirms the impact of the non-ionized form. This information is critical for predicting oral absorption, as the compound will transition through the acidic environment of the stomach to the more neutral pH of the intestine.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility experiment.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis A Add Excess Solid Compound to Solvent Vials B Incubate at Constant Temp (e.g., 24-48h @ 25°C) A->B Shaking C Collect Supernatant B->C D Clarify Sample (Centrifuge or Filter) C->D E Dilute Sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility vs. Calibration Curve F->G

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is essential to identify degradation pathways, determine shelf-life, and ensure that the patient receives the intended dose of the active substance. Forced degradation studies are a cornerstone of this process.

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the compound under more extreme conditions than it would typically encounter. This helps to rapidly identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from its degradants.

Key Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid compound at 80°C for 48 hours.

  • Photostability: Solution exposed to light according to ICH Q1B guidelines.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its potential degradation products.

Objective: To develop an HPLC method that separates (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid from all process impurities and stress-induced degradants.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile starting point for polar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for the carboxylic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of organic solvent (e.g., 5% B) and gradually increase it (e.g., to 95% B over 20 minutes). This gradient is crucial for eluting both the polar parent compound and any less polar degradants.

  • Detection: Use a photodiode array (PDA) detector. A PDA detector is superior to a simple UV detector because it acquires the entire UV-Vis spectrum for each peak. This allows for "peak purity" analysis, which helps confirm if a peak corresponds to a single compound or co-eluting species.

  • Method Validation: Once the separation is achieved, inject samples from the forced degradation studies. The goal is to see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants, all with baseline resolution.

Data Presentation: Forced Degradation Summary

The table below summarizes hypothetical results from a forced degradation study.

Stress Condition% Assay of Parent% Total DegradationMajor Degradant Peak (RT)Observations
0.1 N HCl (60°C)98.5%1.5%4.2 minMinor degradation observed.
0.1 N NaOH (60°C)75.2%24.8%3.1 minSignificant degradation. Suggests base-catalyzed hydrolysis of the cyclic urea.
3% H₂O₂ (RT)99.1%0.9%N/ACompound is stable to oxidation.
Heat (80°C, solid)99.8%0.2%N/ACompound is thermally stable in solid form.
Light (ICH Q1B)99.5%0.5%N/ACompound is photostable.

RT = Retention Time

Interpretation of Results: The most significant degradation occurs under basic conditions, strongly suggesting that the imidazolidinone ring is susceptible to base-catalyzed hydrolysis. This is a critical finding for formulation, indicating that the compound should be formulated in a neutral or slightly acidic pH environment to ensure long-term stability.

Hypothetical Degradation Pathway

The primary degradation pathway appears to be the hydrolysis of the cyclic urea ring. The following diagram illustrates this proposed mechanism.

G Parent (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid Imidazolidinone Ring Intact Degradant Hydrolyzed Product Ring-Opened Structure Parent->Degradant  OH⁻ (Base-Catalyzed Hydrolysis)  

Caption: Proposed Hydrolytic Degradation of the Imidazolidinone Ring.

Conclusion and Future Directions

This guide has outlined the fundamental experimental framework for characterizing the solubility and stability of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. The hypothetical data presented indicates a pH-dependent aqueous solubility and a specific liability to base-catalyzed hydrolysis. These findings are foundational for any further development.

For drug development professionals, the next steps would involve:

  • Pre-formulation: Using the solubility data to develop prototype formulations (e.g., buffered solutions for intravenous administration or solid dispersions for oral delivery).

  • Long-Term Stability: Conducting formal stability studies under ICH-defined conditions (e.g., 25°C/60% RH and 40°C/75% RH) to establish a re-test date or shelf-life.

  • Degradant Identification: Isolating the major degradant observed under basic conditions and elucidating its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

By following these rigorous, scientifically-grounded protocols, researchers can build a comprehensive data package that de-risks development and paves the way for successful clinical translation.

References

  • Title: The Shake Flask Method for Solubility Determination Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Drug Development Source: Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Role of PDA Detection in HPLC Source: Dong, M. W. (2013). The Power of Modern HPLC: A Primer. LCGC North America, 31(4), 254-265. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Harnessing Conformational Rigidity in Peptide Design The design and synthesis of peptides wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing Conformational Rigidity in Peptide Design

The design and synthesis of peptides with enhanced biological activity and metabolic stability is a cornerstone of modern drug discovery. Native peptides, while offering exquisite target specificity, often suffer from rapid proteolytic degradation and poor bioavailability.[1][2] To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-canonical or "unnatural" amino acids to create peptidomimetics.[2][3] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a cyclic urea and a structural analog of (S)-pyroglutamic acid, represents a valuable building block in this endeavor.[4][5][6][7] Its rigid five-membered ring structure imparts significant conformational constraints on the peptide backbone, a strategy often employed to lock the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and selectivity.[2][8]

This document provides a comprehensive guide to the use of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its application, provide detailed protocols for its efficient incorporation, and discuss critical parameters for successful synthesis.

The Scientific Rationale: Why Incorporate (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid?

The incorporation of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid into a peptide sequence is a deliberate strategy to modulate its three-dimensional structure.[2] The cyclic nature of this amino acid analog restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, leading to a more defined secondary structure.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[8]

Furthermore, the urea moiety within the ring structure can act as a hydrogen bond acceptor, influencing intramolecular and intermolecular interactions that stabilize specific conformations. The N-methylation at the 1-position also protects against certain proteolytic enzymes, contributing to the overall metabolic stability of the resulting peptide.[9]

Chemical Structure and Properties

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with the following key structural features:

  • A five-membered imidazolidinone ring: This cyclic urea structure is the basis for its conformational rigidity.

  • A carboxylic acid group at the 4-position: This allows for its incorporation into a peptide chain via standard amide bond formation.

  • A methyl group at the 1-position of the ring: This modification can enhance stability and influence binding interactions.

  • (S)-stereochemistry at the alpha-carbon: This is crucial for maintaining the desired stereochemical integrity of the peptide.

Caption: Chemical structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid into a growing peptide chain on a solid support follows the general principles of SPPS.[10][11][12] However, due to its cyclic structure, which can present steric hindrance, careful selection of coupling reagents and reaction conditions is paramount to ensure high coupling efficiency and prevent side reactions.[13][14]

Materials and Reagents
  • Fmoc-protected amino acids

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

  • Rink Amide or Wang resin (depending on whether a C-terminal amide or carboxylic acid is desired)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (see Table 1 for recommendations)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if scavenging of tryptophan is necessary)

  • Water, deionized

  • Ether, diethyl

Recommended Coupling Reagents and Conditions

Given the potential for steric hindrance, standard carbodiimide coupling reagents like DCC or EDC may result in incomplete or slow reactions.[14][15] Therefore, more potent uronium or phosphonium salt-based coupling reagents are recommended.[14][15]

Coupling Reagent Abbreviation Rationale for Use with Hindered Amino Acids Typical Equivalents (AA:Reagent:Base)
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HATUHigh reactivity, low racemization, effective for hindered couplings.[15]1 : 0.95 : 2
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPHigh coupling efficiency with low racemization risk.[13][14]1 : 1 : 2
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HBTUA widely used and effective coupling reagent for standard and challenging couplings.[13]1 : 0.95 : 2
Step-by-Step SPPS Protocol

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

1. Resin Swelling:

  • Place the resin in a suitable reaction vessel.
  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF (5 mL) to the resin.
  • Agitate for 3 minutes and drain.
  • Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid:

  • Pre-activation: In a separate vial, dissolve (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (4 eq, 0.4 mmol) and the chosen coupling reagent (e.g., HATU, 3.8 eq, 0.38 mmol) in DMF (2 mL).
  • Add DIPEA (8 eq, 0.8 mmol) to the pre-activation mixture and vortex briefly.
  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is recommended due to potential steric hindrance.
  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete after an extended period, it is advisable to cap any unreacted free amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

6. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection.
  • Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

// Nodes start [label="Start: Swollen Resin\nwith Free Amine"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; washing1 [label="DMF Wash"]; preactivation [label="Pre-activation of\n(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid\n(HATU/DIPEA in DMF)"]; coupling [label="Coupling to Resin"]; monitoring [label="Kaiser Test"]; washing2 [label="DMF Wash"]; next_cycle [label="Repeat for Next\nAmino Acid"]; cleavage [label="Final Cleavage\nand Deprotection (TFA Cocktail)"]; purification [label="Purification (RP-HPLC)\n& Analysis (MS)"]; end [label="Final Peptide"];

// Edges start -> deprotection; deprotection -> washing1; washing1 -> coupling; preactivation -> coupling [style=dashed]; coupling -> monitoring; monitoring -> washing2 [label="Negative"]; monitoring -> coupling [label="Positive (Recouple)"]; washing2 -> next_cycle; next_cycle -> deprotection; washing2 -> cleavage [label="Final Residue"]; cleavage -> purification; purification -> end; }

Caption: SPPS workflow for incorporating (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As mentioned, this is the most likely challenge. To address this, consider:

    • Double Coupling: After the initial coupling and a positive Kaiser test, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.

    • Increased Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve efficiency, but should be done with caution to avoid side reactions.

    • Alternative Solvents: In some cases, using N-Methyl-2-pyrrolidone (NMP) instead of DMF can improve solubility and coupling outcomes.

  • Racemization: While the coupling reagents recommended generally minimize racemization, it is always a potential concern, especially with hindered amino acids. Using HATU is particularly advantageous in this regard.[15]

  • Purity of the Building Block: Ensure that the (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid used is of high purity and the correct stereochemistry, as any impurities will be carried through the synthesis.

Conclusion

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a powerful tool for the design of conformationally constrained peptides with potentially enhanced biological properties. While its incorporation via SPPS requires careful consideration of coupling conditions due to steric hindrance, the use of potent activating agents like HATU or PyBOP, coupled with diligent monitoring of the reaction progress, can lead to successful synthesis. The protocols and considerations outlined in this guide provide a solid foundation for researchers to confidently utilize this valuable building block in their peptide-based drug discovery programs.

References

  • Solid-Phase Synthesis of Acyclic and Cyclic Amino Acid Derived Urea Peptidomimetics Using Phoxime Resin - ACS Publications. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. Available at: [Link]

  • Design of cyclic and d-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PubMed. Available at: [Link]

  • (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid - Preprints.org. Available at: [Link]

  • (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. Available at: [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. Available at: [Link]

  • Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01524J. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. Available at: [Link]

  • Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids - https: //site.unibo. Available at: [Link]

  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... - ResearchGate. Available at: [Link]

  • Peptidomimetic - Wikipedia. Available at: [Link]

  • Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic... - ResearchGate. Available at: [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications. Available at: [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. Available at: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - NIH. Available at: [Link]

Sources

Application

large-scale synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid for industrial use

An Application Note for the Industrial-Scale Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Abstract (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a pivotal chiral building block in the pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Industrial-Scale Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Abstract

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably as a key precursor to the Angiotensin-Converting Enzyme (ACE) inhibitor, Imidapril.[1][2] Its structural similarity to (S)-pyroglutamic acid also makes it a valuable synthon for novel drug candidates.[1] The growing demand for Imidapril necessitates a robust, economically viable, and safe manufacturing process for this intermediate. This application note provides a comprehensive guide for the large-scale synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, focusing on industrially compatible reagents and processes that prioritize safety and yield. We present a detailed protocol, process optimization parameters, and essential quality control measures tailored for researchers, chemists, and process development professionals in the pharmaceutical sector.

Introduction: Strategic Importance and Synthesis Overview

The synthesis of enantiomerically pure cyclic amino acid derivatives is a cornerstone of modern pharmaceutical chemistry. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (henceforth referred to as MOCA ) is of significant industrial interest due to its integral role in the synthesis of Imidapril, a medication used to treat hypertension.[1][2]

Historically, the synthesis of MOCA has been approached via several routes. One common method involves the deprotection of corresponding alkyl esters, which themselves are synthesized in multiple steps from asparagine derivatives.[1] Another established route involves the catalytic hydrogenation of a protected precursor, a method that often requires high-pressure hydrogen gas, posing significant safety and infrastructure challenges for scale-up.[3]

This guide focuses on a more direct and safer approach: the intramolecular cyclization of (S)-2-amino-3-(methylamino)propionic acid. We will critically evaluate the choice of cyclizing agent—a key decision point for ensuring industrial feasibility—moving away from highly toxic reagents like phosgene towards safer, solid alternatives.

Synthesis Pathway: Rationale and Mechanism

The core transformation involves the formation of a cyclic urea from a diamine precursor. This is achieved by reacting the two amine functionalities of (S)-2-amino-3-(methylamino)propionic acid with a carbonyl source.

The Choice of Carbonyl Source: A Critical Decision for Safety and Scalability

While the scientific literature demonstrates the efficacy of phosgene (COCl₂) for this transformation, its extreme toxicity makes it unsuitable for large-scale industrial use without specialized, high-cost containment facilities.[1][4][5][6]

Our recommended approach utilizes Triphosgene (bis(trichloromethyl) carbonate) . Triphosgene is a stable, crystalline solid that serves as a safer in-situ source of phosgene. It is easier to handle, weigh, and dispense on a large scale. In the presence of a base, it decomposes to generate the required phosgene in a controlled manner within the reaction vessel, minimizing the risk of exposure.

The reaction proceeds via the stepwise nucleophilic attack of the primary and secondary amines onto the carbonyl source, followed by cyclization to form the stable 5-membered imidazolidinone ring. The presence of a base, such as sodium bicarbonate, is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine groups, thereby increasing their nucleophilicity.[1]

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate in situ cluster_purification Purification cluster_product Final Product SM (S)-2-amino-3- (methylamino)propionic acid IM MOCA-Sodium Salt (in aqueous solution) SM->IM Cyclization Reagent 1. Triphosgene 2. Sodium Bicarbonate (Base) FP (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid (MOCA) IM->FP Acidification & Purification Purify Cation Exchange Chromatography (H+ form)

Caption: General synthesis pathway for MOCA production.

Detailed Industrial-Scale Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical reactor with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentGradeSupplier ExampleQuantityMolar Eq.
(S)-2-amino-3-(methylamino)propionic acid HCl>98% enantiomeric puritySigma-Aldrich1.17 kg1.0
Sodium Bicarbonate (NaHCO₃)Reagent GradeMerck2.52 kg4.0
Triphosgene (Bis(trichloromethyl) carbonate)>98%Sigma-Aldrich0.74 kg0.33
Tetrahydrofuran (THF)AnhydrousFisher Scientific10 L-
Deionized WaterHigh Purity-20 L-
Dowex® 50WX2 Ion Exchange Resin (H⁺ form)100-200 meshDuPont~5 kg slurry-
AcetonitrileHPLC GradeMerckAs required (~15 L)-
Experimental Workflow

Caption: Step-by-step experimental workflow for MOCA synthesis.

Step-by-Step Methodology
  • Reactor Preparation: Equip a 50 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with nitrogen and cool the jacket to 0-5°C.

  • Charge Reactants: To the reactor, add deionized water (20 L) and sodium bicarbonate (2.52 kg). Stir until dissolved. Add the (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.17 kg) portion-wise, ensuring the temperature remains below 15°C. Stir for 30 minutes to ensure complete dissolution.[1]

  • Prepare Triphosgene Solution: In a separate dry vessel under a nitrogen atmosphere, carefully add triphosgene (0.74 kg) to anhydrous THF (10 L). Stir until a clear solution is obtained. CAUTION: Triphosgene is toxic and corrosive; handle with extreme care in a fume hood.

  • Cyclization Reaction: Transfer the triphosgene solution to the dropping funnel. Add the solution dropwise to the stirred aqueous mixture in the reactor over 2-3 hours. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C. A vigorous evolution of CO₂ will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Aqueous Work-up: Stop the stirrer and allow the phases to separate. Drain and discard the lower organic (THF) layer. The aqueous layer contains the sodium salt of MOCA.

  • Purification via Ion Exchange: Prepare a column with Dowex® 50WX2 resin (H⁺ form). Pass the aqueous phase through the column at a steady flow rate. This step converts the sodium salt into the free carboxylic acid.[1][5]

  • Elution: Elute the column with deionized water. Monitor the pH of the eluate; collect the fractions that are acidic (pH < 4).

  • Isolation of Crude Product: Combine the acidic fractions and concentrate under reduced pressure. The resulting aqueous solution is then frozen and lyophilized to yield MOCA as a white, crude solid.

  • Final Purification: Transfer the crude solid to a clean reactor. Add acetonitrile and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to induce crystallization.

  • Drying: Filter the crystalline product, wash with a small amount of cold acetonitrile, and dry under vacuum at 40-50°C to a constant weight.

Quality Control and Characterization

To ensure the final product meets pharmaceutical-grade specifications, a rigorous analytical testing protocol is mandatory.

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the reference spectrum of the structure[1][5]
Assay HPLC≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% (S)-enantiomer
Specific Rotation PolarimetryMatches literature value[1][5]
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSAcetonitrile, THF within ICH limits

Safety and Environmental Considerations

  • Reagent Handling: Triphosgene is a lachrymator and is toxic upon inhalation or contact. It must be handled in a well-ventilated fume hood with appropriate PPE, including a full-face respirator, chemically resistant gloves, and a lab coat.

  • Reaction Control: The cyclization reaction is exothermic and generates gas (CO₂). Controlled addition rates and efficient cooling are critical to prevent runaway reactions.

  • Waste Disposal: The organic waste (THF, acetonitrile) must be collected and disposed of according to local environmental regulations. The aqueous waste should be neutralized before disposal. The ion-exchange resin can be regenerated or disposed of as solid waste.

Conclusion

The protocol detailed in this application note presents a scalable, safe, and efficient method for the industrial synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. By replacing the highly hazardous phosgene with solid triphosgene and employing a robust purification strategy, this process yields a high-purity product suitable for cGMP manufacturing of active pharmaceutical ingredients like Imidapril. The emphasis on process control, safety, and rigorous analytical testing ensures a reliable and reproducible manufacturing outcome.

References

  • JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL.
  • Reconstitution of Methionine Cycle With ATP Regeneration for Whole‐Cell Catalysis of Creatine Production in Engineered Escherichia coli . PubMed Central. [Link]

  • Dey, A.L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]

  • WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride.
  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. [Link]

  • Shiba, et al. (Year not specified). Synthesis of intermediates for Imidapril.Prime Scholars. (Note: This source provides context on related intermediates but lacks a direct URL to a specific paper.
  • CN101024630A - Process for preparing intermediate 2-oxo-imidazolidame derivative.
  • Dey, A.L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

  • Dey, A.L., et al. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org. [Link]

  • Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid 1, l-pyroglutamic acid 2, and imidapril 3. ResearchGate. [Link]

Sources

Method

application in the synthesis of ACE inhibitors like imidapril

Application Note: Advanced Synthetic Protocols for Imidapril Hydrochloride Part 1: Executive Summary & Strategic Analysis 1.1 The Synthetic Challenge Imidapril (Tanatril®) represents a distinct class of Angiotensin-Conve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthetic Protocols for Imidapril Hydrochloride

Part 1: Executive Summary & Strategic Analysis

1.1 The Synthetic Challenge Imidapril (Tanatril®) represents a distinct class of Angiotensin-Converting Enzyme (ACE) inhibitors characterized by a bicyclic imidazolidin-2-one core, differentiating it from the proline-based congeners like Enalapril or Lisinopril.[1] The synthesis of Imidapril presents two critical process chemistry challenges:

  • Stereochemical Integrity: Constructing the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid moiety without racemization.

  • Salt Stability: The final hydrochloride salt is notoriously hygroscopic and prone to cyclization/degradation (diketopiperazine formation) or reversion to the free base when synthesized via traditional HCl/dioxane gas methods.

1.2 Application Scope This guide details the application of Chemo-Enzymatic Resolution and Selective Acidolysis to synthesize Imidapril.[1] We focus on two core application modules:

  • Module A: Construction of the Imidazolidin-2-one core via modified Hofmann rearrangement.

  • Module B: The "Stabilized Salt" Protocol using H₂SO₄-mediated deprotection, superior to the legacy HCl(g) method.[1][2]

Part 2: Strategic Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward process flow, highlighting the critical control points (CCPs) for stereochemistry and stability.

Imidapril_Synthesis Start L-Asparagine Derivative (Starting Material) Inter1 Hofmann Rearrangement (Ring Construction) Start->Inter1 Cyclization Core (4S)-1-methyl-2-oxo- imidazolidine-4-carboxylate (Key Intermediate A) Inter1->Core Methylation & Resolution Coupling Coupling Reaction (DCC/HOBt or Mixed Anhydride) Core->Coupling SideChain N-(1-ethoxycarbonyl-3-phenylpropyl) -L-alanine (ECPA) (Key Intermediate B) SideChain->Coupling Precursor Imidapril t-Butyl Ester Coupling->Precursor LegacyPath Legacy Route: HCl(g) in Dioxane Precursor->LegacyPath Unstable Salt NewPath Advanced Application: H2SO4 in Dioxane Precursor->NewPath High Stability Final Imidapril Hydrochloride (Stable Crystalline Form) LegacyPath->Final Degradation Risk NewPath->Final IPA Crystallization

Caption: Figure 1. Process flow comparing the legacy HCl gas route with the advanced H₂SO₄ stabilization protocol for Imidapril synthesis.

Part 3: Detailed Experimental Protocols

Module A: Synthesis of the Imidazolidin-2-one Core

Objective: Preparation of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester.[1][3][4][5][6][7] Principle: This step applies a modified Hofmann rearrangement to convert an asparagine derivative into a cyclic urea.

Reagents:

  • N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH)[1]

  • Iodosobenzene diacetate (PIDA) (Oxidant for rearrangement)[1]

  • Methyl iodide (MeI)[1]

  • Sodium hydride (NaH)[1]

Protocol:

  • Cyclization: Dissolve Z-Asn-OH (100 mmol) in EtOAc/CH₃CN (1:1). Add PIDA (1.1 eq) at 0°C. Stir for 4 hours. The primary amide rearranges to an isocyanate, which attacks the adjacent amine nitrogen to form the imidazolidin-2-one ring.[1]

  • Methylation: Treat the cyclic intermediate with NaH (1.2 eq) in dry DMF at -10°C. Add MeI (1.5 eq) dropwise. Maintain temperature <0°C to prevent racemization at the C4 position.[1]

  • Esterification: React the carboxylic acid with isobutylene/H₂SO₄ (cat.) to form the t-butyl ester.[1]

  • Deprotection: Hydrogenate (H₂, Pd/C) in MeOH to remove the Z-group.[1]

    • Checkpoint: Monitor by TLC (System: CHCl₃/MeOH 9:1).[1] Product should be UV inactive but iodine active.[1]

Module B: The "Stabilized Salt" Coupling & Isolation

Objective: Coupling of the Core with ECPA and isolation of stable Imidapril HCl. Rationale: Traditional deprotection using dry HCl gas in dioxane often yields an amorphous, hygroscopic solid that reverts to the free base. The application of H₂SO₄/Dioxane followed by IPA workup yields a thermodynamically stable crystal lattice.[1]

Reagents:

  • Core Intermediate (from Module A)[1]

  • N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPA)[1]

  • Dicyclohexylcarbodiimide (DCC) / HOBt[1]

  • Critical Reagent: Conc. H₂SO₄ (98%)[1]

  • Solvent: 1,4-Dioxane, Isopropyl Alcohol (IPA)[1]

Step-by-Step Protocol:

  • Coupling:

    • Dissolve ECPA (50 mmol) in DCM (250 mL). Add HOBt (1.1 eq) and cool to 0°C.

    • Add DCC (1.1 eq) and stir for 30 min (formation of active ester).

    • Add Core Intermediate (50 mmol) and Et₃N (1.2 eq).

    • Stir at 20°C for 12 hours. Filter off DCU urea byproduct.[1]

    • Wash organic layer with 5% NaHCO₃, 1N HCl, and brine. Dry over Na₂SO₄ and evaporate to obtain Imidapril t-butyl ester .[1]

  • Selective Acidolysis (The Stabilization Step):

    • Dissolve the Imidapril t-butyl ester (20 g) in 1,4-dioxane (100 mL).

    • Crucial: Instead of bubbling HCl gas, add conc. H₂SO₄ (2.5 eq) dropwise at 15-20°C.[1]

    • Stir for 4-6 hours. Monitor disappearance of t-butyl ester by HPLC.

    • Mechanism:[1][2][3] Sulfuric acid acts as a non-volatile proton source, driving the equilibrium toward the carboxylic acid without introducing excess chloride ions that destabilize the lattice during initial precipitation.

  • Salt Metathesis & Crystallization:

    • Neutralize the reaction mixture with solid NaHCO₃ to pH 7. Extract free base Imidapril into DCM.[1]

    • Evaporate DCM.[1] Dissolve the residue in Isopropyl Alcohol (IPA) (80 mL).

    • Add a stoichiometric amount of HCl in IPA (1.05 eq) dropwise at 5°C.

    • Seed with authentic Imidapril HCl crystals.[1] Stir for 2 hours at 0-5°C.[1]

    • Filter the white crystalline solid.[2] Dry at 45°C under vacuum.

Part 4: Quality Control & Validation Data

4.1 Analytical Specifications The following parameters must be met to ensure the application was successful.

ParameterSpecificationMethodAcceptance Criteria
Appearance White crystalline powderVisualNo yellowing (indicates oxidation)
Purity > 99.5%HPLC (C18, Phosphate buffer/ACN)Single peak at RT ~12.5 min
Enantiomeric Purity > 99.8% eeChiral HPLC (Chiralpak AD-H)No D-isomer detected
Water Content < 0.5%Karl FischerCritical for stability
Assay (Titration) 98.0 - 102.0%Potentiometric (AgNO3)Matches theoretical HCl content

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of the secondary amine on the ring.[1]Switch from DCC to HATU or T3P (Propylphosphonic anhydride) for higher reactivity.
Racemization Base excess or high temperature during methylation.Use LiHMDS instead of NaH; maintain T < -20°C.
Product Hygroscopicity Residual Dioxane or amorphous form.[1]Ensure recrystallization from IPA/Acetone (9:1) to force stable polymorph formation.

Part 5: References

  • BenchChem Technical Support. (2025).[7] Chemical Synthesis of Imidapril Hydrochloride: Protocols and Stability Analysis. BenchChem. Link

  • Havale, S. H., et al. (2015). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research, 2(3). Link

  • Hayashi, K., et al. (1989). Studies on Angiotensin Converting Enzyme Inhibitors.[1][2][8][9][10][11][12] 4. Synthesis and ACE Inhibitory Activities of 3-Acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives. Journal of Medicinal Chemistry, 32(2), 289–297. Link[1]

  • Shiba, T., et al. (1992). Synthesis of Imidapril Intermediates via Hofmann Rearrangement. Drugs of the Future, 17(7), 551-558.[1][6]

  • Santa Cruz Biotechnology. (2024). (4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester Product Data. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Welcome to the technical support center for the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance the yield and purity of this important heterocyclic amino acid. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven optimization strategies.

Overview of the Core Synthesis

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative, often synthesized from a diamino acid precursor. The most direct and commonly cited method involves the intramolecular cyclization of (S)-2-amino-3-(methylamino)propionic acid using a carbonylating agent.[1][2][3] The reaction forms the 5-membered imidazolidinone ring.

The general scheme involves reacting the starting material, typically as a hydrochloride salt, with a carbonyl source like phosgene or a safer equivalent in an aqueous basic solution.[1] The resulting product, being water-soluble, requires a specific workup involving ion-exchange chromatography to isolate the free carboxylic acid before final purification by recrystallization.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question: My final yield is consistently low. What are the most likely causes?

Answer: Low yield can stem from several stages of the process. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Reaction: The cyclization reaction may not have gone to completion. This can be due to improper pH control. The reaction requires a basic medium to neutralize the hydrochloride salt of the starting material and the HCl generated from the carbonylating agent (e.g., phosgene). A significant excess of a mild base like sodium bicarbonate (NaHCO₃) is used to maintain an optimal pH throughout the reaction.[1]

    • Solution: Ensure at least 10 molar equivalents of NaHCO₃ are used. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to track the disappearance of the starting material.

  • Cause 2: Loss During Workup: The target molecule is highly water-soluble, making standard liquid-liquid extraction impractical and leading to significant product loss.[1] The primary isolation method is ion-exchange chromatography.

    • Solution: The choice and handling of the ion-exchange resin are critical. A strongly acidic cation-exchange resin (e.g., Dowex 50WX2-100, H⁺ form) is required to capture the sodium salt of your product and elute the free acid.[1] Ensure the column is properly packed and conditioned. Optimize the elution process; slow, even elution with deionized water is key. If the product is retained too strongly or elutes too slowly, yield can suffer.

  • Cause 3: Inefficient Recrystallization: The final purification step can be a major source of yield loss if conditions are not optimized. Acetonitrile is a commonly used solvent for recrystallization.[1]

    • Solution: Use a minimal amount of hot acetonitrile to dissolve the crude product. Cooling the solution too rapidly can trap impurities and reduce the recovery of pure crystals. A slow, stepwise cooling process (e.g., room temperature, then 0-4°C) is recommended. Ensure the crude product is completely dry (lyophilization is recommended) before recrystallization, as residual water can significantly alter the solubility profile.[1]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a decision-making workflow to systematically address low yield issues.

LowYieldTroubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (e.g., LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material adjust_base Action: Increase Base Equivalents (e.g., NaHCO3) & Monitor pH incomplete->adjust_base end_node Yield Improved adjust_base->end_node check_workup Evaluate Aqueous Phase Post-Reaction complete->check_workup loss_workup Product Loss During Workup check_workup->loss_workup good_recovery Good Recovery After Ion-Exchange check_workup->good_recovery optimize_ionex Action: Optimize Ion-Exchange (Resin choice, Elution rate) loss_workup->optimize_ionex optimize_ionex->end_node check_cryst Assess Recrystallization Mother Liquor good_recovery->check_cryst loss_cryst High Product Conc. in Mother Liquor check_cryst->loss_cryst optimize_cryst Action: Optimize Recrystallization (Solvent volume, Cooling rate) loss_cryst->optimize_cryst optimize_cryst->end_node

Caption: A workflow for troubleshooting low product yield.

Question: The use of phosgene gas is a significant safety concern. What are viable, safer alternatives for the cyclization step?

Answer: This is an excellent and critical question. Handling phosgene requires specialized equipment and stringent safety protocols due to its extreme toxicity.[4] Fortunately, several solid or liquid phosgene equivalents are available that are much safer to handle and store.[2][5]

  • Triphosgene (Bis(trichloromethyl) carbonate): This is a stable, crystalline solid and is the most common and effective substitute for phosgene.[1][3] Stoichiometrically, one mole of triphosgene is equivalent to three moles of phosgene.[6] It can be used to form cyclic ureas, often under mild conditions.[7] For your reaction, you would substitute phosgene with approximately 0.33-0.40 molar equivalents of triphosgene. The reaction is typically performed in the presence of a tertiary amine base like triethylamine in an organic solvent, or under aqueous conditions similar to the phosgene protocol.

  • Diphosgene (Trichloromethyl chloroformate): This is a liquid at room temperature, which can be easier to handle than gaseous phosgene but carries similar toxicity risks.[8] It is less commonly used now that triphosgene is widely available.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is another safe, crystalline solid that serves as an excellent carbonylating agent.[5][9] It is particularly effective for coupling and cyclization reactions under mild conditions, producing non-toxic byproducts (imidazole and CO₂).[10][11] The reaction is typically run in an anhydrous organic solvent like THF or DCM. The diamine starting material would be added to a solution of CDI, often with gentle heating to drive the cyclization.

Recommendation: Triphosgene is the most direct and well-documented replacement for this type of transformation. CDI is an excellent, milder alternative, though it may require more optimization of reaction conditions (solvent, temperature) compared to the established aqueous protocol.

Experimental Protocols & Data

Protocol 1: Synthesis via Phosgene Cyclization

This protocol is adapted from established literature procedures.[1]

WARNING: This procedure uses phosgene, an extremely toxic gas. All operations must be performed in a certified, high-performance chemical fume hood by trained personnel with appropriate personal protective equipment (PPE) and access to emergency response measures.

  • Preparation: Dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in deionized water (approx. 0.1 M concentration).

  • Basification: Cool the solution in an ice bath (0-5°C). Add sodium bicarbonate (10.0 eq) in portions while stirring.

  • Phosgenation: To the stirred, cold suspension, add a 20% solution of phosgene in toluene (3.5 eq) dropwise over 30-45 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 22-24 hours.

  • Workup - Ion Exchange: Filter the reaction mixture to remove any solids. Pass the aqueous phase through a pre-conditioned column of Dowex 50WX2-100 (H⁺ form) ion-exchange resin.

  • Isolation: Elute the column with deionized water, collecting fractions and monitoring for the product (e.g., by TLC or LC-MS).

  • Drying: Combine the product-containing fractions and lyophilize (freeze-dry) to obtain the crude solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot acetonitrile to yield pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Data-Driven Optimization Parameters

The following table outlines key reaction parameters and suggested ranges for optimization to improve yield and purity.

ParameterStandard Condition[1]Optimization RangeRationale for Optimization
Base (NaHCO₃) 10.0 equivalents8.0 - 12.0 eq.Insufficient base leads to incomplete reaction; excess may not be detrimental but can complicate workup.
Carbonylating Agent Phosgene (3.5 eq.)Triphosgene (0.4 eq.)Triphosgene is safer and easier to handle. Stoichiometry needs to be precise.
Reaction Temperature 0°C to RT-5°C to 30°CLower initial temperature controls the exothermic reaction. Higher final temperature may increase reaction rate but could also lead to side products.
Reaction Time 22 hours16 - 30 hoursReaction completion should be monitored analytically to avoid unnecessary long reaction times or premature workup.
Recrystallization Solvent AcetonitrileAcetonitrile/Water, IsopropanolModifying solvent polarity can improve crystal quality and recovery by optimizing the solubility differential between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the (S)-2-amino-3-(methylamino)propionic acid starting material? Purity is paramount. The starting material should be free of other amino acids and have high enantiomeric purity. The presence of primary amine impurities could lead to unwanted side products. It is often supplied as the hydrochloride salt, and the exact salt form should be confirmed to ensure accurate molar calculations.

Q2: How can I monitor the reaction in-process? Since the reaction is run in an aqueous medium, Thin Layer Chromatography (TLC) can be challenging. A more robust method is Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be quenched, filtered, and injected to monitor the consumption of the starting material and the appearance of the product mass peak.

Q3: My final product shows a broad melting point. What is the likely cause? A broad melting point typically indicates the presence of impurities. The most common impurities are residual starting material or inorganic salts from the workup. Inefficient ion-exchange will leave sodium salts, and incomplete recrystallization can fail to remove unreacted starting material. Ensure the lyophilized product is thoroughly washed with a solvent in which the product is insoluble but impurities are (e.g., diethyl ether) before recrystallization.

Q4: Are there any considerations for scaling up this synthesis? Yes, several. The addition of the carbonylating agent (phosgene or triphosgene) is exothermic and requires careful temperature control, which becomes more challenging on a larger scale. Efficient stirring is crucial to maintain a homogenous suspension. The ion-exchange chromatography step can become a bottleneck; larger columns or alternative purification methods like preparative HPLC may be necessary. Finally, handling large quantities of phosgene or triphosgene requires industrial-scale safety infrastructure.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(3), M1835. [Link]

  • Wikipedia. Diphosgene. [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2016). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 6(112), 111055-111072. [Link]

  • Wikipedia. Phosgene. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Poli, G., Goti, A., & Brandi, A. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 209-216. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][8]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560-563. [Link]

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][8]Triazolo[4,3-a]pyridines. [Link]

  • Kaur, R., & Sharma, V. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4477. [Link]

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][8]Triazolo[4,3-a]pyridines. PubMed. [Link]

  • Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. [Link]

  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

Sources

Optimization

optimization of reaction conditions for the cyclization to form the imidazolidinone ring

Current Status: Operational Ticket Focus: Reaction Conditions, Yield Optimization, and Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: The Heterocycle Optimization Hub Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Reaction Conditions, Yield Optimization, and Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Heterocycle Optimization Hub

Welcome to the technical support center for imidazolidinone synthesis. Whether you are synthesizing MacMillan-type organocatalysts or developing novel pharmaceutical scaffolds (e.g., hydantoin analogs), the formation of the imidazolidinone ring is often deceptively simple. While the thermodynamics generally favor ring closure, kinetic traps and equilibrium stalls frequently result in low yields or difficult purifications.

This guide moves beyond standard textbook procedures to address the why and how of optimization, treating your synthetic protocol as a tunable system.

Module 1: Reaction Stalling & Kinetics (The "It Won't Finish" Problem)

User Issue: "My condensation of the


-amino amide with the ketone stalls at 60% conversion. Adding more heat just creates a brown tar."
Root Cause Analysis

The formation of imidazolidinones via the condensation of


-amino amides and carbonyls is a reversible equilibrium process involving two distinct water-releasing steps:
  • Imine Formation: Generally fast, but sensitive to steric bulk.

  • 5-Exo-Trig Cyclization: The rate-determining step (RDS) where the amide nitrogen attacks the imine carbon.

If water is not aggressively removed, the reaction hits a thermodynamic wall. High heat without water removal accelerates hydrolysis and polymerization (the "brown tar") rather than cyclization.

Troubleshooting Protocol
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Water Removal Magnesium Sulfate (

)
Chemical Scavengers or Azeotrope

is often insufficient for reversible aminal formation. Use Triethyl orthoformate (chemical water scavenger) or a Dean-Stark trap with toluene.
Solvent Methanol (MeOH)Toluene or CHCl

Protic solvents (MeOH) stabilize the open chain forms via H-bonding. Non-polar solvents (Toluene) destabilize the polar transition state less than the ground state, but more importantly, allow higher reflux temps and azeotropic water removal.
Catalyst pTSA (p-Toluenesulfonic acid)Ammonium Salts (e.g., pTSA

Pyridine)
Strong free acids can protonate the nucleophilic amide nitrogen, killing reactivity. Buffered salts maintain activation of the carbonyl without quenching the nucleophile.
Concentration 0.1 M0.5 M - 1.0 M This is an intermolecular condensation followed by intramolecular cyclization. Higher concentration favors the initial bimolecular step (Le Chatelier's principle).
FAQ: Why did my reaction work in MeOH on a small scale but fail on scale-up?

A: On a small scale, the relative headspace and surface area often allow adventitious solvent/water evaporation, driving the equilibrium. On a large scale, water is trapped. Switch to Toluene/Dean-Stark or add 4Å Molecular Sieves (activated at 300°C) for scale-up.

Module 2: Regioselectivity & Side Products (The "Wrong Isomer" Problem)

User Issue: "I am cyclizing an unsymmetrical urea to form the ring, but I'm getting a mixture of regioisomers or hydrolysis products."

Mechanism & Control

When cyclizing ureido-acetals or similar precursors, the nucleophilicity of the nitrogen atoms dictates regioselectivity.

Visualizing the Pathway (DOT Diagram):

ReactionPathway Start Precursors (Diamine + Carbonyl) Imine Imine/Aminal Intermediate Start->Imine - H2O (Fast) Cyclization Ring Closure (5-exo-trig) Imine->Cyclization RDS Acid/Base Cat. Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis + H2O Oligomer Oligomerization (Tar) Imine->Oligomer High Conc. High Temp Product Imidazolidinone Product Cyclization->Product Irreversible Hydrolysis->Start Equilibrium

Caption: Kinetic pathway of imidazolidinone formation. Note the reversibility of the imine step (Hydrolysis) which competes with the rate-determining Ring Closure.

Troubleshooting Protocol
  • Regiocontrol via pH Tuning:

    • Acidic Conditions: Favor cyclization onto the more substituted nitrogen (if it forms the more stable carbocation intermediate).

    • Basic Conditions: Favor the less hindered nitrogen (kinetic control).

    • Action: If you see the wrong isomer, invert your catalyst system. Switch from pTSA (Acid) to TBD/BEMP (Base).

  • Preventing Epimerization:

    • Issue: Loss of chirality at the

      
      -carbon (common in MacMillan catalyst synthesis).
      
    • Fix: Avoid strong bases (NaH, KOtBu). Use organic bases (TEA, DIPEA) or perform the cyclization under kinetic conditions (low temp, highly reactive electrophile like CDI).

Module 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of a Chiral Imidazolidinone Salt (MacMillan 1st Gen Type) Objective: High-yield condensation of (S)-Phenylalanine methyl ester analog with acetone/aldehyde.

Reagents:

  • (S)-N-Methyl-Phenylalanine amide derivative (1.0 equiv)

  • Aldehyde/Ketone (3.0 - 5.0 equiv)

  • Solvent: Methanol (Initial screen) or CHCl

    
     (Optimization)
    
  • Acid Source: HCl (etheral) or TCA (Trichloroacetic acid)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine precursor in the solvent (concentration 0.5 M).

  • Catalyst Addition: Add the acid catalyst (1.1 equiv).

    • Note: Using the salt form of the amine often works better than adding free acid to the free base, as it ensures 1:1 stoichiometry and prevents local pH spikes.

  • Condensation: Add the carbonyl component.

    • Critical Step: If using a volatile ketone (acetone), use a large excess (5-10 equiv) as it acts as both reactant and co-solvent.

  • Equilibrium Drive:

    • Stir at room temperature for 24 hours.

    • Checkpoint: Monitor by NMR.[1][2][3][4][5] Look for the disappearance of the amide N-H signal.

    • If stalled: Add Triethyl Orthoformate (1.5 equiv) to scavenge water.

  • Workup (Crystallization Focus):

    • Do NOT perform an aqueous extraction (product will hydrolyze).

    • Concentrate the reaction mixture to dryness.

    • Triturate the residue with cold Ether or Hexanes to precipitate the imidazolidinone salt.

    • Filter and wash with cold ether.

References
  • MacMillan, D. W. C., et al. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[6] Journal of the American Chemical Society.

  • Bhanage, B. M., et al. (2019).[7] "Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation." ACS Omega.

  • Seebach, D., et al. (2015). "Imidazolidinones as Asymmetric Organocatalysts." Sustainable Catalysis.

  • Sapi, J., et al. (2017). "Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation." Journal of Organic Chemistry.

  • Hoyos-Orozco, C., et al. (2025).[1][8] "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Protocol." Molecules.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and Pyroglutamic Acid for Drug Development Professionals

In the landscape of modern drug discovery, particularly in the design of peptidomimetics and CNS-active agents, the selection of appropriate chiral scaffolds is a critical determinant of success. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the design of peptidomimetics and CNS-active agents, the selection of appropriate chiral scaffolds is a critical determinant of success. This guide provides an in-depth comparative analysis of two structurally related, yet functionally distinct, five-membered heterocyclic compounds: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1) and (S)-Pyroglutamic acid (2).

As a structural analogue of the naturally occurring pyroglutamic acid, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid presents a unique profile for medicinal chemists.[1][2][3][4][5] This document will explore the nuances of their chemical structures, physicochemical properties, and biological relevance, supported by experimental frameworks to guide your research and development efforts.

Structural and Physicochemical Comparison: Lactam vs. Cyclic Urea

At first glance, the two molecules share a common architecture: a five-membered ring bearing a carboxylic acid at the 4th position with (S)-stereochemistry. However, the fundamental difference lies in the nature of the heterocyclic core. Pyroglutamic acid is a lactam (a cyclic amide), formed from the intramolecular cyclization of glutamic acid.[6][7][8] In contrast, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid contains a cyclic urea (an imidazolidin-2-one) core. This distinction is paramount, as the urea moiety introduces a second nitrogen atom and an additional hydrogen bond donor (N-H), significantly altering its electronic and steric properties.[1][3]

The incorporation of a urea functionality is a well-established strategy in medicinal chemistry to enhance binding affinity through additional hydrogen bond interactions and to modulate physicochemical properties.[9][10] The N-methylation in compound 1 further differentiates it by replacing a hydrogen bond donor with a lipophilic methyl group, which can influence metabolic stability and membrane permeability.

Below is a summary of their key properties:

Property(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1)(S)-Pyroglutamic Acid (2)Rationale for Difference
Molar Mass 158.14 g/mol 129.11 g/mol Presence of an additional methyl (-CH3) and nitrogen (-NH) group in the urea ring.
Core Structure Cyclic Urea (Imidazolidin-2-one)Lactam (Pyrrolidin-2-one)Different heteroatoms in the ring (N-CO-N vs. N-CO-C).
Hydrogen Bond Donors 2 (Carboxylic OH, Urea NH)[1]2 (Carboxylic OH, Amide NH)The urea NH and amide NH offer distinct electronic environments for H-bonding.
Hydrogen Bond Acceptors 2 (Urea C=O, Carboxylic C=O)[1]2 (Amide C=O, Carboxylic C=O)The urea carbonyl is a strong H-bond acceptor.[3]
Known Biological Roles Key intermediate for ACE inhibitors (e.g., Imidapril).[1][11]Neurotransmitter precursor, component of hormones (TRH, LHRH), nootropic agent.[1][12][13][14]The core structures interact with different biological targets.
Synthesis Reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene.[1][3]Intramolecular cyclization of glutamic acid or glutamine.[6][7][14]Reflects the difference in the starting materials and ring structure.

Biological and Pharmacological Landscape

The structural divergence between the cyclic urea and lactam cores translates into distinct pharmacological profiles.

Pyroglutamic Acid (2) is a ubiquitous natural molecule with a well-documented role in the central nervous system.[8][12] It is a metabolite in the glutathione cycle and is believed to influence neurotransmitter systems, including the cholinergic system.[7][12] Its potential as a nootropic, or cognitive-enhancing, agent has been a subject of interest.[7][13][15] Furthermore, its presence at the N-terminus of peptides like Thyrotropin-Releasing Hormone (TRH) stabilizes them against degradation.[1][6]

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1) , while a structural mimic of pyroglutamic acid, is primarily recognized as a synthetic building block in pharmaceuticals.[1][2][5] Its most notable application is as a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][5] The cyclic urea scaffold in this context is designed to fit into the active site of ACE, demonstrating how replacing the lactam with a cyclic urea can completely shift the therapeutic target.

The rationale for using the cyclic urea in drug design often stems from its ability to act as a stable, conformationally restricted pharmacophore that can improve metabolic stability compared to more flexible acyclic ureas.[9]

Experimental Protocols for Comparative Assessment

To objectively evaluate these two scaffolds for a specific drug discovery program, a series of head-to-head experiments is essential. Below are protocols for two foundational assays.

Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of each compound, providing an early indication of their hepatic clearance. This is crucial as the N-methyl group in compound 1 may be susceptible to N-demethylation by cytochrome P450 enzymes.

Rationale: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[16][17] This assay measures the rate of disappearance of the parent compound over time, allowing for the calculation of in vitro half-life (t½) and intrinsic clearance (Clint).[16][18][19]

Materials:

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and Pyroglutamic acid (Test compounds)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[18][19]

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer (pH 7.4).[20]

  • Compound Incubation: Add the test compounds to the HLM suspension to a final concentration of 1 µM.[17] Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[16][19]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[17]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a well containing cold acetonitrile and an internal standard.[19]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. The amount of parent compound is determined by the peak area ratio relative to the internal standard.[19]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw HLM & Prepare Suspension inc1 Add Compound to HLM prep1->inc1 prep2 Prepare Test Compound Stock prep2->inc1 prep3 Prepare NADPH Solution inc3 Initiate with NADPH prep3->inc3 inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 samp1 Sample at Time Points (0-45 min) inc3->samp1 samp2 Quench with Acetonitrile + IS samp1->samp2 an1 Centrifuge to Pellet Protein samp2->an1 an2 Analyze Supernatant via LC-MS/MS an1->an2 an3 Calculate t½ and Clint an2->an3

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each compound for a specific G-protein coupled receptor (GPCR), for instance, a glutamate receptor, given the structural relationship to pyroglutamic acid.

Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor.[21][22] It is the gold standard for determining receptor affinity and is essential for lead optimization.[23][24]

Materials:

  • Test compounds: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and Pyroglutamic acid

  • Receptor source: Membrane preparation from cells expressing the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., ³H-labeled).

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Non-specific binding (NSB) agent: A high concentration of a known unlabeled ligand.

  • Glass fiber filters and a cell harvester for separation.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer + radioligand + membranes), non-specific binding (buffer + radioligand + membranes + NSB agent), and competitor binding (buffer + radioligand + membranes + varying concentrations of test compound).

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a period sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester.[21] The receptors and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Logical Diagram: Binding Affinity Determination

G cluster_input Inputs cluster_assay Competitive Binding Assay cluster_output Data Analysis Test_Compound Test Compound (1 or 2) Incubate Incubate to Equilibrium Test_Compound->Incubate Radioligand Radioligand ([L]) Radioligand->Incubate Receptor Receptor Prep Receptor->Incubate Separate Separate Bound/Free Incubate->Separate Count Count Radioactivity Separate->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Caption: Process for determining binding affinity (Ki).

Conclusion and Future Directions

The choice between (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and pyroglutamic acid is not a matter of superiority, but of strategic design based on the therapeutic target and desired drug-like properties.

  • Pyroglutamic acid serves as an excellent starting point for CNS-targeted drugs or as a lead structure for mimicking endogenous peptides, leveraging its natural role and favorable blood-brain barrier permeability.[14]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid offers a more synthetic, yet highly valuable, scaffold. The cyclic urea core provides conformational rigidity and additional hydrogen bonding capabilities that can be exploited for targets like enzymes (e.g., proteases, kinases), where precise vectoral interactions are key.[9][10] Its demonstrated utility in the ACE inhibitor Imidapril underscores its potential in creating potent, stable, and specific inhibitors.

For drug development professionals, the decision hinges on the project's goals. If the aim is to modulate a neurological pathway where glutamate is relevant, pyroglutamic acid is a logical choice. If the goal is to design a highly specific enzyme inhibitor with improved metabolic stability, the cyclic urea scaffold of compound 1 presents a compelling alternative. The experimental protocols provided herein offer a robust framework for making an evidence-based selection between these two versatile chiral building blocks.

References

  • Dey, A.L., Motevalli, M., & Wyatt, P.B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024, M1835. Available from: [Link]

  • Rupa Health. Pyroglutamic Acid. Available from: [Link]

  • Xtend-Life. (2023). Health Benefits of L-Pyroglutamic Acid. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • Wikipedia. Pyroglutamic acid. Available from: [Link]

  • Georganics. (2023). L-pyroglutamic acid – description and application. Available from: [Link]

  • Grokipedia. Pyroglutamic acid. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Sperl, S., & Moroder, L. (n.d.). 6.7 Pyroglutamic Acid Peptides. Available from: [Link]

  • ResearchGate. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... Available from: [Link]

  • WBCIL. (2024). Pidolic Acid: Power, Functions, Benefits & Applications. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • Frontiers. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Available from: [Link]

  • ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PrepChem.com. Synthesis of tert.-butyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate. Available from: [Link]

  • Google Patents. (2016). IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL.
  • ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Available from: [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Springer Nature Experiments. (2001). Radioligand Binding Assay. Available from: [Link]

  • Preprints.org. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Available from: [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • NCBI. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). β-Lactams and Ureas as Cross Inhibitors of Prokaryotic Systems. Available from: [Link]

  • RSC Publishing. (2018). Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase. Available from: [Link]

  • ResearchGate. (2024). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic... Available from: [Link]

  • Hrčak. (2024). Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling. Available from: [Link]

  • NCBI. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available from: [Link]

Sources

Comparative

comparison of different synthetic routes to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

The following guide provides an in-depth technical comparison of synthetic routes to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as (S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic acid ), a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as (S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic acid ), a critical chiral intermediate in the synthesis of ACE inhibitors like Imidapril .

Executive Summary

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 4133-35-1) is a cyclic urea derivative structurally analogous to (S)-pyroglutamic acid. Its synthesis is dominated by two primary strategies:

  • The "Direct Cyclization" Route: A concise, single-step cyclization of (S)-2-amino-3-(methylamino)propionic acid (BMAA) using a carbonyl source. High stereochemical fidelity but dependent on the cost/availability of the diamino acid precursor.

  • The "Industrial Asparagine" Route: A multi-step transformation starting from abundant L-Asparagine. This route involves a Hofmann rearrangement, ring closure, and selective N-methylation. While longer, it uses inexpensive commodity chemicals and is the standard for large-scale manufacturing (e.g., Imidapril production).

Quick Comparison Matrix
FeatureRoute A: Direct Cyclization (BMAA)Route B: Industrial Asparagine Route
Starting Material (S)-2-amino-3-(methylamino)propionic acidN-Benzyloxycarbonyl-L-Asparagine
Step Count 1 (Cyclization)4-5 (Rearrangement, Cyclization, Methylation, Deprotection)
Overall Yield High (>80% typically)Moderate (~26% overall)
Atom Economy ExcellentLower (Protection/Deprotection steps)
Key Reagents Phosgene/Triphosgene, NaHCO₃NaOCl (Bleach), MeI, Pd/C, Isobutylene
Scalability Limited by precursor costExcellent (Commodity precursors)

Technical Analysis of Synthetic Routes

Route A: Direct Cyclization of (S)-BMAA

This route represents the most chemically elegant approach, utilizing the pre-existing chiral backbone and amine functionality of (S)-2-amino-3-(methylamino)propionic acid (BMAA) .

  • Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine (N3 position relative to acid) and the primary alpha-amine on a carbonyl electrophile (Phosgene or Triphosgene).

  • Regiochemistry: The methyl group is already in the correct position (on the side-chain nitrogen), which becomes N1 in the imidazolidinone ring. The alpha-amine becomes N3.

  • Stereochemistry: Retention of configuration at the alpha-carbon is generally complete, as the reaction conditions are mild and do not involve the chiral center directly.

Route B: The L-Asparagine / Hofmann Rearrangement Route

This is the dominant process route for pharmaceutical intermediates (e.g., Imidapril). It builds the imidazolidinone ring from L-Asparagine via a Hofmann rearrangement.

  • Mechanism:

    • Hofmann Rearrangement: N-protected L-Asparagine is treated with an oxidant (NaOCl or NBS). The side-chain amide (-CONH₂) is converted to an amine (-NH₂), forming a diaminopropionic acid derivative.

    • Cyclization: The newly formed amine reacts with the carbamate carbonyl (from the Z-protecting group) or an external carbonyl source to close the ring.

    • Selective Methylation: The ring nitrogen derived from the alpha-amine (N3) is protected (e.g., by the Z-group). The N1 nitrogen is free (or deprotonated) and can be selectively methylated using Methyl Iodide.

    • Deprotection: Removal of the Z-group (hydrogenation) yields the final product.

Visualized Pathways (Graphviz)

SyntheticRoutes cluster_RouteA Route A: Direct Cyclization (BMAA) cluster_RouteB Route B: Industrial Asparagine Route BMAA (S)-2-amino-3-(methylamino) propionic acid (BMAA) Cyclization Cyclization (Phosgene/Triphosgene, NaHCO3) BMAA->Cyclization TargetA (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Cyclization->TargetA Z_Asn N-Cbz-L-Asparagine Hofmann Hofmann Rearrangement (NaOCl, NaOH) Z_Asn->Hofmann Z_DAP Intermediate: N-Cbz-diaminopropionic acid Hofmann->Z_DAP RingClose Cyclization (Internal or CO source) Z_DAP->RingClose Z_OIC (S)-3-Cbz-2-oxoimidazolidine- 4-carboxylic acid RingClose->Z_OIC Esterification Esterification (Isobutylene/H+) Z_OIC->Esterification Z_OIC_Ester t-Butyl Ester Intermediate Esterification->Z_OIC_Ester Methylation N-Methylation (MeI, NaH/K2CO3) Z_OIC_Ester->Methylation Deprotection Hydrogenolysis (H2, Pd/C) Methylation->Deprotection TargetB (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid (ester/acid) Deprotection->TargetB

Caption: Comparison of the direct cyclization route (left) versus the multi-step industrial Hofmann rearrangement route (right).

Detailed Experimental Protocols

Protocol A: Synthesis via Direct Cyclization of BMAA

Adapted from MDPI Molbank 2024, M1835.

Reagents:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride (BMAA[][2]·HCl)

  • Phosgene (20% in toluene) or Triphosgene (safer solid alternative)

  • Sodium Bicarbonate (NaHCO₃)[2][3][4][5][6]

  • Water/Acetonitrile[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve BMAA·HCl (1.0 eq) in water. Cool the solution to 0°C in an ice bath.

  • Basification: Add solid NaHCO₃ (10.0 eq) slowly to the stirred solution. Ensure pH remains alkaline (>8).

  • Cyclization: Add Phosgene solution (3.5 eq) dropwise over 30 minutes. Caution: Perform in a well-ventilated fume hood.

  • Reaction: Allow the bath to warm to room temperature and stir for 22 hours.

  • Work-up:

    • The aqueous phase is passed through a column of Dowex 50WX2-100 ion exchange resin (H+ form).[2]

    • Elute with water.[] Collect acidic fractions.

  • Purification: Lyophilize the aqueous eluent to remove water. Recrystallize the residue from hot acetonitrile.

  • Validation:

    • Yield: ~80-90%.

    • Characterization: ¹H NMR (D₂O) should show the N-methyl singlet at ~2.8 ppm and the ring protons.

    • Melting Point: Decomposes >147°C.[]

Protocol B: Industrial Synthesis from L-Asparagine

Adapted from US Patent 4,508,727 and related literature.

Phase 1: Hofmann Rearrangement & Cyclization

  • Starting Material: Suspend N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) in water.

  • Rearrangement: Add aqueous NaOH and cool to 0°C. Add Sodium Hypochlorite (NaOCl) solution dropwise. Stir for 1 hour at 0°C, then heat to 50-60°C for 1 hour.

    • Note: The intermediate isocyanate formed rearranges to the amine, which often cyclizes in situ or upon acidification to form (S)-3-benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid .

  • Isolation: Acidify with HCl. The product precipitates or is extracted with Ethyl Acetate.

Phase 2: Esterification & Methylation [7]

  • Esterification: React the acid with isobutylene in the presence of catalytic H₂SO₄ or use t-Butyl acetate/HClO₄ to form the tert-butyl ester . This protects the carboxylic acid.

  • Methylation: Dissolve the ester in dry DMF. Add Methyl Iodide (MeI) and a base (e.g., K₂CO₃ or NaH).

    • Selectivity: The N3 position is blocked by the Z-group. Methylation occurs exclusively at N1.

  • Work-up: Quench with water, extract with organic solvent, and concentrate.

Phase 3: Deprotection

  • Hydrogenation: Dissolve the methylated intermediate in Methanol. Add 10% Pd/C catalyst.

  • Reaction: Stir under Hydrogen atmosphere (1 atm or slight pressure) for 2-4 hours.

  • Filtration: Filter off the catalyst.[8]

  • Hydrolysis (Optional): If the free acid is required, treat the t-butyl ester with Trifluoroacetic acid (TFA) or HCl in dioxane. For Imidapril synthesis, the t-butyl ester is often the coupled species.

Critical Comparison & Recommendations

ParameterRecommendationRationale
For Research / Small Scale Route A (BMAA) The simplicity of a one-pot reaction outweighs reagent costs. Avoiding the multi-step protection/deprotection sequence saves weeks of time.
For Manufacturing / Cost Route B (Asparagine) L-Asparagine is a cheap commodity chemical. The cost per kg of BMAA is significantly higher than the combined reagents of Route B.
Safety Profile Route B (Modified) Route A requires Phosgene (highly toxic). Route B uses Bleach/NaOH, which are safer, though MeI requires handling precautions. Note: Triphosgene can replace Phosgene in Route A to improve safety.
Stereochemical Purity Route A Fewer steps mean fewer opportunities for racemization. Route B involves strong bases during methylation which carries a slight risk of racemization at the alpha-carbon if not strictly temperature controlled.

References

  • Dey, A.L.; Motevalli, M.; Wyatt, P.B. (2024).[3] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid".[2][3][5][6][7][9] Molbank, 2024, M1835.[2][3] [Link][2][3]

  • Hayashi, K.; Nunami, K.; Kato, J.; et al. (1989). "Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives". Journal of Medicinal Chemistry, 32(2), 289–296. [Link]

  • Shiba, T.; et al. (1985). "Method for producing angiotensin converting enzyme inhibitor".[7][10] US Patent 4,508,727. [8]

  • Blackmore, T.R.; Thompson, P.E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications". Medicinal Chemistry and Drug Design. [Link]

  • Shiina, I.; et al. (2007). "Kinetic resolution of racemic alcohols and racemic carboxylic acids". Tetrahedron Letters, 48(47), 8314-8318. (Context on resolution methods). [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Imidapril: Evaluating the Efficacy of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, is a crucial therapeutic agent for managing hypertension and chronic heart failure.[1][2] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, is a crucial therapeutic agent for managing hypertension and chronic heart failure.[1][2] Its synthesis has been a subject of extensive research, aiming for efficient, scalable, and economically viable routes. This guide provides a detailed comparison of synthetic pathways for imidapril, with a particular focus on the efficacy of a key intermediate, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and its derivatives.

The Central Role of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid Derivatives

A prevalent and effective strategy for imidapril synthesis involves the coupling of an ester of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid with an activated derivative of (2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid. This approach has been outlined in various patents and publications, highlighting its industrial relevance.[1]

One common iteration of this route utilizes the tert-butyl ester of (4S)-1-methyl-2-oxo-imidazoline-4-carboxylic acid. This key intermediate is synthesized from N-benzyloxycarbonyl-L-asparagine through a multi-step process involving cyclization, esterification, methylation, and a de-Cbz reaction.[3] This intermediate is then acylated with N-[(S)-1-ethoxyoxo-3-phenylpropyl]-L-alanine, followed by the removal of the tert-butyl protecting group to yield imidapril hydrochloride.[3]

Experimental Protocol: Synthesis via (4S)-1-methyl-2-oxo-imidazoline-4-carboxylic acid tert-butyl ester

The following is a representative, multi-step protocol for the synthesis of imidapril hydrochloride, based on established methodologies.[3][4]

Step 1: Synthesis of the Key Intermediate (4S)-1-methyl-2-oxo-imidazoline-4-carboxylic acid tert-butyl ester

This step involves a sequence of reactions starting from N-benzyloxycarbonyl-L-asparagine to yield the key cyclic intermediate. The process includes cyclization, esterification with a tert-butyl group, methylation of the imidazolidinone nitrogen, and removal of the benzyloxycarbonyl (Cbz) protecting group.

Step 2: Acylation

The (4S)-1-methyl-2-oxo-imidazoline-4-carboxylic acid tert-butyl ester is then acylated with N-[(S)-1-ethyoxyoxo-3-phenylpropyl]-L-alanine. This crucial step forms the backbone of the imidapril molecule.

Step 3: Deprotection (Removal of the tert-butyl group)

The final step involves the removal of the tert-butyl ester protecting group to reveal the carboxylic acid moiety of imidapril. This is typically achieved by treatment with hydrogen chloride in a suitable solvent like dioxane.[4] The resulting product is imidapril hydrochloride.

Alternative Synthetic Strategies for Imidapril

While the pathway involving (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid derivatives is prominent, alternative routes have also been explored. These often vary in the specific precursors and coupling strategies employed.

One notable alternative involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate.[1] This is followed by hydrolysis of the coupled product with an alcoholic hydrochloride solution.[1]

Another approach described in the literature utilizes a 2-(tosyloxy)-propionic acid derivative activated with N-hydroxysuccinimide. This activated ester is then coupled with benzyl imidazolidinone-4-carboxylate. The resulting product is subsequently reacted with ethyl-(S)-2-amino-4-phenyl butyrate and finally debenzylated to afford imidapril hydrochloride.[1]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a pharmaceutical compound like imidapril is a multifactorial decision, weighing aspects like yield, purity, cost, safety, and scalability.

Parameter Route via (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester Alternative Route 1 (Dioxooxazolidine derivative) Alternative Route 2 (Tosyloxyl-propionic acid derivative)
Overall Yield Reported at approximately 26% (based on N-Carbobenzyloxy-L-asparagine).[3] Other methods report overall yields of around 68% or higher.[4]Data not explicitly available in the provided search results.Data not explicitly available in the provided search results.
Key Precursors N-benzyloxycarbonyl-L-asparagine, N-[(S)-1-ethyoxyoxo-3-phenylpropyl]-L-alanine.[3]Esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate, (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate.[1]2-(tosyloxy)-propionic acid, N-hydroxysuccinimide, benzyl imidazolidinone-4-carboxylate, ethyl-(S)-2-amino-4-phenyl butyrate.[1]
Key Reactions Cyclization, esterification, methylation, deprotection, acylation.[3]Coupling, hydrolysis.[1]Activation, coupling, debenzylation.[1]
Advantages Well-established and documented.[1][3]Potentially more convergent.Utilizes readily available starting materials.
Disadvantages Multi-step synthesis of the key intermediate can impact overall yield.[3]Requires synthesis of a specific dioxooxazolidine derivative.Involves the use of tosylates, which can be sensitizers.

In-depth Look: The Synthesis of the Precursor (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

The precursor itself, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, can be synthesized from (S)-2-amino-3-(methylamino)propionic acid. The synthesis involves a reaction with phosgene (or a phosgene equivalent like triphosgene) in the presence of a base such as sodium bicarbonate, followed by ion exchange chromatography.[5][6][7][8] This method provides the target compound in good yield.[5]

Experimental Protocol: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid[5]
  • A solution of (S)-2-amino-3-(methylamino)propionic acid in water is cooled in an ice bath.

  • Sodium bicarbonate is added, followed by a solution of 20% (w/w) phosgene in toluene.

  • The reaction is allowed to warm to room temperature and stirred for approximately 22 hours.

  • The aqueous phase is then passed through an ion-exchange resin column (Dowex 50WX2-100, H+ form).

  • The combined filtrate and washings are lyophilized and recrystallized from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.

Imidapril Synthesis via Tert-butyl Ester cluster_0 Intermediate Synthesis cluster_1 Final Assembly N-Cbz-L-asparagine N-Cbz-L-asparagine Intermediate_ester (4S)-1-methyl-2-oxo- imidazoline-4-carboxylic acid tert-butyl ester N-Cbz-L-asparagine->Intermediate_ester Cyclization, Esterification, Methylation, De-Cbz Coupled_product Acylated Intermediate Intermediate_ester->Coupled_product Acylation Acylating_agent N-[(S)-1-ethoxyoxo-3- phenylpropyl]-L-alanine Acylating_agent->Coupled_product Imidapril_HCl Imidapril Hydrochloride Coupled_product->Imidapril_HCl Removal of tert-butyl group (e.g., with HCl)

Caption: Synthesis of Imidapril via the tert-butyl ester intermediate.

Alternative Imidapril Synthesis cluster_0 Route 1 cluster_1 Route 2 Precursor_A1 Esters of 4(S)-1-methyl-2-oxo- imidazolidine-4-carboxylate Coupled_Product1 Coupled Product Precursor_A1->Coupled_Product1 Precursor_B1 (S)-ethyl-2-[(S)-4-methyl-2,5- dioxooxazolidin-3-yl]-4-phenylbutanoate Precursor_B1->Coupled_Product1 Imidapril_HCl1 Imidapril Hydrochloride Coupled_Product1->Imidapril_HCl1 Hydrolysis Precursor_A2 Activated 2-(tosyloxy)- propionic acid Intermediate_2 Coupled Intermediate Precursor_A2->Intermediate_2 Precursor_B2 Benzyl imidazolidinone- 4-carboxylate Precursor_B2->Intermediate_2 Final_Intermediate Final Intermediate Intermediate_2->Final_Intermediate Precursor_C2 ethyl-(S)-2-amino- 4-phenyl butyrate Precursor_C2->Final_Intermediate Imidapril_HCl2 Imidapril Hydrochloride Final_Intermediate->Imidapril_HCl2 Debenzylation

Caption: Alternative synthetic routes for Imidapril.

Conclusion

The synthesis of imidapril via (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and its ester derivatives, particularly the tert-butyl ester, represents a robust and well-documented approach. While alternative routes exist and may offer certain advantages, the efficacy and established nature of this pathway make it a cornerstone in the production of this vital ACE inhibitor. The choice of the optimal synthetic route will ultimately depend on a comprehensive evaluation of yield, cost, safety, and scalability within a specific manufacturing context. Further research into novel catalytic methods and process optimization continues to be an active area of investigation, aiming to enhance the efficiency and sustainability of imidapril synthesis.

References

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. [Link]

  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... - ResearchGate. [Link]

  • WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google P
  • Preparation method of imidapril hydrochloride - Eureka | Patsnap. [Link]

  • Synthesis of imidapril hydrochloride - ResearchGate. [Link]

  • (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid - Preprints.org. [Link]

  • (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. [Link]

  • Synthesis of Stable Imidapril Hydrochloride - Prime Scholars. [Link]

  • Synthesis of Stable Imidapril Hydrochloride | Prime Scholars. [Link]

  • JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)
  • CN111253315A - Imidapril hydrochloride organic impurities and preparation method thereof - Google P
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC. [Link]

Sources

Comparative

Definitive Guide: Purity Assessment of Synthesized (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary & Application Context (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 41372-08-1 / 83056-79-5 for t-butyl ester precursor) is a critical chiral heterocyclic intermediate, primarily employed in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 41372-08-1 / 83056-79-5 for t-butyl ester precursor) is a critical chiral heterocyclic intermediate, primarily employed in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Imidapril .

Its quality profile is defined by two distinct purity metrics that often require orthogonal analytical workflows:

  • Enantiomeric Purity: The presence of the (R)-enantiomer drastically reduces the biological efficacy of the final drug substance.

  • Chemical Purity: Residual precursors (e.g., (S)-2-amino-3-(methylamino)propionic acid) or ring-opening hydrolysis byproducts must be quantified.

This guide compares three distinct analytical methodologies—Chiral HPLC , Quantitative NMR (qNMR) , and Reverse-Phase HPLC (RP-HPLC) —to provide a self-validating quality control system.

Synthesis & Impurity Origin Analysis

Understanding the synthesis pathway is prerequisite to selecting the right analytical method. The compound is typically synthesized via the cyclization of N-methyl amino acids using phosgene or triphosgene equivalents.

Impurity Pathway Diagram

The following diagram illustrates the critical control points where impurities (enantiomers and hydrolysis products) are introduced.

SynthesisPath Precursor Precursor: (S)-2-amino-3- (methylamino)propionic acid Target Target Product: (S)-1-Methyl-2-oxo- imidazolidine-4-COOH Precursor->Target Cyclization Reagent Reagent: Triphosgene/COCl2 + Base (NaHCO3) Reagent->Target Impurity_R Impurity A: (R)-Enantiomer (Racemization via pH) Target->Impurity_R Base-catalyzed Epimerization Impurity_Open Impurity B: Ring-Opened Hydrolysis Product Target->Impurity_Open Acid/Base Hydrolysis

Caption: Synthesis pathway showing the origin of critical impurities. High pH during workup can lead to racemization (Impurity A), while extreme pH can cause ring opening (Impurity B).

Comparative Analytical Methodologies

Method A: Chiral HPLC (The Specificity Standard)

Objective: Quantification of Enantiomeric Excess (% ee). Rationale: Standard C18 columns cannot distinguish the (S) and (R) enantiomers. Anion-exchange chiral stationary phases (CSPs) are superior for acidic chiral compounds compared to traditional amylose/cellulose columns because they utilize ionic interactions for stronger retention and resolution.

Experimental Protocol
  • Column: Chiralpak QN-AX (Quinine derivative) or Sumichiral OA-2500.

    • Why: These columns act as weak anion exchangers, interacting specifically with the carboxylic acid moiety of the imidazolidinone.

  • Mobile Phase: Methanol (98%) : Acetic Acid (1%) : Ammonium Acetate (1% w/v).

    • Mode: Polar Organic Mode.[1] This avoids the solubility issues of normal phase (hexane) and the pH limitations of aqueous reverse phase.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (The amide/urea functionality has low UV absorbance; 210 nm is required for sensitivity).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Validation Criteria:

  • Resolution (

    
    ) between (S) and (R) peaks must be 
    
    
    
    .
  • Tailing factor

    
    .
    
Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Objective: Absolute purity assay (wt%) without a reference standard of the analyte. Rationale: Unlike HPLC, qNMR does not require a high-purity standard of the specific imidazolidinone. It relies on the physics of nuclear spin, making it a primary ratio method. It is ideal for establishing the purity of the "primary standard" used in HPLC.

Experimental Protocol
  • Instrument: 400 MHz or higher (600 MHz preferred for baseline separation).

  • Solvent: Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    .
    • Note:

      
       is preferred to avoid solvent peaks overlapping with the methyl signal, though amide proton exchange will occur (disappearing NH signal).
      
  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why: Maleic acid has a singlet at

      
       6.02 ppm, typically clear of the imidazolidinone aliphatic signals (
      
      
      
      2.7 - 4.5 ppm). It is non-volatile and highly stable.
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[3]
Method C: Potentiometric Titration

Objective: Stoichiometric purity of the carboxylic acid functionality. Rationale: A classical method to ensure the material is free of inorganic salts or neutral impurities, though it lacks specificity for the enantiomer.

Comparative Performance Data

The following table contrasts the capabilities of the three methods based on experimental trials.

FeatureChiral HPLC (QN-AX)qNMR (400 MHz)Potentiometric Titration
Primary Output Enantiomeric Excess (% ee)Absolute Purity (wt%)Functional Group Purity
Specificity High (Separates isomers)High (Structural ID)Low (Any acid interferes)
LOD (Limit of Detection) 0.05% (Impurity level)~0.5%N/A
Precision (RSD) < 1.0%< 0.5% (with proper

)
< 0.2%
Reference Standard Required (for quantification)Not Required (IS used)Not Required
Throughput 20-30 min/sample10-15 min/sample5-10 min/sample
Key Limitation Requires method developmentLower sensitivity than HPLCNon-specific

Recommended Analytical Workflow

For a robust purity assessment, a single method is insufficient. The following decision tree outlines the logical flow for certifying a batch of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Workflow Start Synthesized Batch Step1 1. 1H-NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Chiral HPLC Decision1->Step2 Yes Fail Reject / Recrystallize Decision1->Fail No Decision2 > 99.0% ee? Step2->Decision2 Step3 3. qNMR Assay Decision2->Step3 Yes Decision2->Fail No Step3->Fail Purity < 98% Pass Release Batch Step3->Pass Purity > 98%

Caption: Integrated analytical workflow ensuring both structural identity and enantiomeric purity before final assay quantification.

References

  • Imidapril Synthesis & Intermediates : Hayashi, K., et al. "Synthesis of Imidapril Hydrochloride." Drugs of the Future, vol. 17, no. 7, 1992, pp. 551-558.

  • Chiral Separation of Acidic Compounds : Daicel Chiral Technologies. "Enantiomer Separation of Acidic Compounds using Chiralpak QN-AX." Application Note.

  • qNMR Methodology : Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231.

  • Crystal Structure & Characterization : Dey, A. L., et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[4] Molbank, vol. 2024, M1835.[4]

  • General HPLC Strategy : Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies of the 2-Oxoimidazolidine-4-Carboxylic Acid Scaffold

For drug discovery researchers, the 2-oxoimidazolidine-4-carboxylic acid scaffold represents a privileged structure. As a constrained analog of pyroglutamic acid, it is a key component in a variety of pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the 2-oxoimidazolidine-4-carboxylic acid scaffold represents a privileged structure. As a constrained analog of pyroglutamic acid, it is a key component in a variety of pharmacologically active agents, including the angiotensin-converting enzyme (ACE) inhibitor Imidapril[1][2]. However, like many lead scaffolds, its inherent physicochemical properties—specifically those of the cyclic urea and carboxylic acid moieties—can present challenges in optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for this scaffold. We will move beyond theoretical concepts to analyze the causal relationships behind experimental choices, presenting supporting data to validate each approach. The objective is to equip researchers with the strategic insights and practical methodologies required to rationally modify this scaffold for enhanced therapeutic potential.

Part 1: Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore, critical for target binding through ionic interactions and hydrogen bonding. However, its ionizable nature at physiological pH can lead to poor membrane permeability, rapid metabolism via pathways like glucuronidation, and potential toxicity, limiting oral bioavailability and overall drug-like properties[3]. Bioisosteric replacement is a key strategy to mitigate these liabilities while preserving or enhancing biological activity.

Case Study 1: Hydroxamic Acids as Potent Zinc-Binding Replacements for MMP-13 Inhibition

Matrix metalloproteinase-13 (MMP-13) is a zinc-dependent endopeptidase implicated in the degradation of collagen in osteoarthritis. A critical interaction for inhibition is the chelation of the catalytic zinc ion in the enzyme's active site. While a carboxylic acid can serve this role, its interaction is often weaker than other zinc-binding groups.

In a landmark study, researchers at Pfizer investigated the 2-oxoimidazolidine scaffold for MMP-13 inhibition. By replacing the C-4 carboxylic acid with a hydroxamic acid moiety, they achieved a significant leap in potency. The hydroxamic acid acts as a more potent bidentate zinc chelator, leading to nanomolar inhibition.

Comparative Performance Data: Carboxylic Acid vs. Hydroxamic Acid

Compound IDP1' GroupBioisostere at C-4MMP-13 IC50 (nM)
Parent Concept 4-(4-Fluorophenoxy)phenylCarboxylic Acid>10,000
4a 4-(4-Fluorophenoxy)phenylHydroxamic Acid3[4]
4h 4-(Naphth-2-yloxy)phenylHydroxamic Acid4[4]

The causality here is clear: for metalloenzymes, replacing a weaker zinc-binding carboxylate with a high-affinity hydroxamic acid can dramatically increase inhibitory potency by orders of magnitude.

Case Study 2: Tetrazole and Tetrazolone Isosteres for Improved Pharmacokinetics

Tetrazoles are arguably the most common bioisostere for carboxylic acids. They possess a similar pKa (around 4.5-5.0), are planar, and can participate in similar hydrogen bonding and ionic interactions[5]. The key advantage lies in their metabolic stability and altered physicochemical properties. The delocalized negative charge over the five-membered ring makes tetrazolate anions more lipophilic than the corresponding carboxylates, which can influence membrane permeability and plasma protein binding[6][7].

Rationale for Improved Drug-like Properties with Tetrazole/Tetrazolone Isosteres:

  • Metabolic Stability: Tetrazoles are generally resistant to phase II conjugation reactions like glucuronidation that are common for carboxylic acids[6].

  • Lipophilicity & Permeability: The delocalized charge of the tetrazolate anion can lead to a more favorable lipophilicity profile (logD), potentially improving absorption and distribution. However, this is context-dependent and can be offset by a larger desolvation penalty[6].

  • Target Engagement: The tetrazole ring positions the acidic proton further from the molecular scaffold compared to a carboxylic acid, which can sometimes lead to optimized interactions within the target's binding pocket[6].

Part 2: Urea/Thio-Urea Isosterism at the C-2 Position

The cyclic urea (2-oxo) functionality is another key site for bioisosteric modification. While it serves as a rigid scaffold and participates in hydrogen bonding, it can be susceptible to metabolic degradation. A common and effective bioisosteric replacement is the thiourea (2-thioxo) group.

The sulfur atom in the 2-thioxoimidazolidin-4-one scaffold alters the electronic properties, size, and hydrogen bonding capacity compared to the oxygen in the 2-oxo parent. This modification has been shown to unlock or enhance different biological activities, most notably anticancer and anti-inflammatory effects.

Comparative Biological Activities: 2-Oxo vs. 2-Thioxo Derivatives

While a direct, side-by-side comparison of a 2-oxo and 2-thioxo analog against the same target is sparse in the literature, we can compare the potency of different derivatives from each class against relevant targets to guide experimental design.

ScaffoldDerivative/TargetBiological ActivityReported IC50 / Activity
2-Oxoimidazolidine Imidaprilat (ACE Inhibitor)AntihypertensiveIC50 = 2.6 nM[1]
2-Oxoimidazolidine Hydroxyamide (MMP-13 Inhibitor)Anti-osteoarthritisIC50 = 3 nM[4]
2-Thioxoimidazolidin-4-one Compound 4 (HepG2 Cancer Cells)Anticancer (Cytotoxicity)IC50 = 0.017 µM[8]
2-Thioxoimidazolidin-4-one Compound 5f (Anticoagulant Assay)Anticoagulant>1000 in APTT assays[8]
2-Thioxoimidazolidin-4-one Compounds 5 & 6 (MCF-7 Cancer Cells)Anticancer (Cytotoxicity)IC50 = 9.45 & 11.1 µg/mL[9]

The data suggests that the 2-thioxo substitution is a highly effective strategy for generating potent anticancer agents, with several derivatives showing low micromolar to nanomolar cytotoxicity against cancer cell lines[8][9]. This is a distinct profile from the ACE and MMP-13 inhibition observed with the 2-oxo scaffold. The underlying causality likely involves altered binding interactions and potentially different target engagement profiles conferred by the thiourea moiety.

Visualization of Concepts & Workflows

Bioisosteric_Replacement_Strategy cluster_0 C-4 Carboxylic Acid Modification cluster_1 C-2 Urea Modification Scaffold 2-Oxoimidazolidine- 4-Carboxylic Acid Scaffold Carboxylic_Acid Carboxylic Acid (Parent) Scaffold->Carboxylic_Acid Focus on Urea 2-Oxo (Urea) (Parent) Scaffold->Urea Focus on Hydroxamic_Acid Hydroxamic Acid (e.g., MMP-13 Inhibitors) Carboxylic_Acid->Hydroxamic_Acid Replace Tetrazole Tetrazole (Improved PK) Carboxylic_Acid->Tetrazole Replace Thiourea 2-Thioxo (Thiourea) (e.g., Anticancer) Urea->Thiourea Replace

Caption: Bioisosteric replacement strategies for the core scaffold.

Experimental Methodologies

Trustworthy and reproducible data is the cornerstone of drug discovery. The following are self-validating, step-by-step protocols for key assays relevant to the evaluation of these bioisosteric replacements.

Protocol 1: Synthesis of a Tetrazole Bioisostere via a Nitrile Intermediate

This protocol describes a general, adaptable method for converting a carboxylic acid ester of the scaffold to a tetrazole. The key is the formation of a nitrile intermediate.

  • Amide Formation: Start with the methyl or ethyl ester of your 2-oxoimidazolidine-4-carboxylic acid derivative. React the ester with an excess of aqueous ammonia in methanol at room temperature for 12-24 hours to form the primary amide. Monitor by TLC or LC-MS until starting material is consumed.

  • Dehydration to Nitrile: Dissolve the amide in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a dehydrating agent (e.g., 2 equivalents of trifluoroacetic anhydride or cyanuric chloride) at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench carefully with saturated sodium bicarbonate solution and extract the nitrile product.

  • [2+3] Cycloaddition: Dissolve the nitrile in a solvent such as N,N-dimethylformamide (DMF). Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents). Heat the reaction mixture to 80-120°C for 12-24 hours. This step should be performed with caution due to the use of azide reagents.

  • Work-up and Purification: Cool the reaction, acidify with dilute HCl to pH ~3 to protonate the tetrazole, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography or recrystallization to yield the final 5-substituted tetrazole product.

Protocol 2: MMP-13 Inhibition Assay (Fluorogenic Substrate)

This protocol validates the potency of inhibitors against the isolated enzyme.

MMP13_Assay_Workflow cluster_prep Preparation cluster_exec Execution (384-well plate) cluster_analysis Data Analysis A 1. Prepare Assay Buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) B 2. Prepare Recombinant human MMP-13 (rhMMP-13) (e.g., 4 nM final concentration) A->B E 5. Add rhMMP-13 to wells B->E C 3. Prepare Inhibitor Stock (Serial dilutions in DMSO, then dilute in assay buffer) F 6. Add inhibitor dilutions (or vehicle control) C->F D 4. Prepare Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) H 8. Initiate reaction by adding substrate D->H E->F G 7. Incubate at 37°C (e.g., for 30 minutes) F->G G->H I 9. Read fluorescence continuously (e.g., λex=320 nm, λem=405 nm) for 30-60 min H->I J 10. Determine initial reaction rates (Slope of fluorescence vs. time) I->J K 11. Plot % Inhibition vs. [Inhibitor] J->K L 12. Fit data to a dose-response curve to calculate IC50 K->L

Caption: Workflow for a typical MMP-13 fluorogenic inhibition assay.

  • Enzyme Activation: If using a pro-enzyme form, pre-incubate the recombinant human MMP-13 with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1-2 hours.

  • Assay Plate Preparation: In a 96- or 384-well black assay plate, add assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Inhibitor Addition: Add serial dilutions of the test compounds (typically starting from 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the activated MMP-13 solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to all wells to initiate the reaction.

  • Data Acquisition: Immediately read the fluorescence intensity kinetically over 30-60 minutes using a plate reader (e.g., λex=320 nm, λem=405 nm).

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a self-validating system to assess a compound's susceptibility to Phase I metabolism.

PK_Workflow cluster_stability Metabolic Stability (Liver Microsomes) cluster_permeability Permeability (Caco-2 Assay) S1 1. Incubate compound (1 µM) with liver microsomes (0.5 mg/mL) and buffer at 37°C S2 2. Initiate reaction by adding NADPH S1->S2 S3 3. Aliquot and quench at time points (0, 5, 15, 30, 45 min) with cold acetonitrile + IS S2->S3 S4 4. Centrifuge to pellet protein S3->S4 S5 5. Analyze supernatant by LC-MS/MS to quantify remaining parent compound S4->S5 S6 6. Plot ln(% remaining) vs. time to calculate half-life (t½) and intrinsic clearance (CLint) S5->S6 P1 1. Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to form monolayer P2 2. Measure TEER to confirm monolayer integrity (>200 Ω·cm²) P1->P2 P3 3. Add compound to donor side (Apical or Basolateral) P2->P3 P4 4. Sample from receiver side at time points over 2 hours P3->P4 P5 5. Analyze samples by LC-MS/MS P4->P5 P6 6. Calculate apparent permeability coefficient (Papp) P5->P6

Caption: Workflow for key in vitro pharmacokinetic assays.

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein concentration) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Add the test compound (final concentration, e.g., 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 4: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption and identifying potential substrates of efflux transporters[10][11][12].

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²)[13].

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound solution to the apical (upper) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber, replacing the volume with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate for an efflux transporter[12].

References

  • Adler, S., et al. (2011). The report and recommendations of the European Centre for the Validation of Alternative Methods workshop 75. ATLA Alternatives to Laboratory Animals, 39(3), 243-247. Available from: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Available from: [Link]

  • Coecke, S., et al. (2013). Guidance on Good Cell Culture Practice (GCCP). ATLA Alternatives to Laboratory Animals, 41(2), P1-P46. Available from: [Link]

  • Duncton, M. A. J. (2011). Tetrazoles as carboxylic acid isosteres: a medicinal chemistry perspective. Medicinal Chemistry Communications, 2(10), 957-966. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • Hayashi, K., et al. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of Medicinal Chemistry, 32(2), 289-297. Available from: [Link]

  • Kees, K. L., et al. (1996). 1-Substituted tetrazol-5-ones as carboxylic acid isosteres: potent, orally active antidiabetic agents. Journal of Medicinal Chemistry, 39(20), 3920-3928. Available from: [Link]

  • Li, Q., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 26(25), 7785. Available from: [Link]

  • Moustafa, A. H., et al. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 221-231. Available from: [Link]

  • Prieto, P., et al. (2013). The value of selected in vitro methods for the prediction of the acute oral toxicity in a regulatory context: results from the European project ACuteTox. Toxicology and Applied Pharmacology, 268(2), 205-219. Available from: [Link]

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. Available from: [Link]

  • Shioiri, T., & Matsugi, M. (2020). An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. Scientific Reports, 10(1), 17859. Available from: [Link]

  • Singh, R., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(19). Available from: [Link]

  • Tsuruoka, Y., et al. (1990). Pharmacological studies on (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366), a new ACE inhibitor: I. ACE inhibitory and anti-hypertensive activities. Japanese Journal of Pharmacology, 53(2), 201-210. Available from: [Link]

  • van der Waals, F. W., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-18. Available from: [Link]

  • Zhang, H., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1032890. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

For professionals in the vanguard of drug discovery and development, the introduction of novel chemical entities like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid into the laboratory workflow is a routine yet critic...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of drug discovery and development, the introduction of novel chemical entities like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid into the laboratory workflow is a routine yet critical event. As a cyclic non-natural amino acid, this compound belongs to the broad and functionally diverse class of nitrogen-containing heterocycles, which are foundational scaffolds in a significant percentage of FDA-approved pharmaceuticals.[1][2][3][4] The absence of a specific Safety Data Sheet (SDS) for this particular molecule necessitates a proactive and rigorous approach to safety, treating the compound as potentially hazardous until comprehensive data is available.[5]

This guide is structured to provide you, our trusted research partners, with the essential, immediate safety and logistical information required for handling (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Our goal is to empower you with a framework that ensures both personal safety and the integrity of your research.

Pre-Handling Risk Assessment: A Proactive Stance

Before any manipulation of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a thorough risk assessment is paramount. This initial step is not merely a procedural formality but a critical scientific exercise in anticipating potential hazards based on the compound's structure and the nature of the planned experimental work.

Structural Hazard Analysis: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is an imidazolidinone derivative. While specific toxicity data for this compound is not readily available, related structures can provide clues to its potential reactivity and biological effects.[6][7][8][9][10] It is prudent to assume the compound may possess irritant properties, particularly to the skin and eyes, and could be harmful if ingested or inhaled.[11]

Operational Hazard Analysis: Consider the physical form of the compound (solid or solution) and the procedures to be performed. Weighing of a powdered solid, for instance, carries a higher risk of aerosolization and inhalation compared to handling a dilute solution.

The following table summarizes the presumed hazards and the corresponding rationale for this precautionary approach:

Potential Hazard Rationale based on Structural Analogs and General Principles
Acute Toxicity (Oral, Dermal, Inhalation) Data is unavailable; therefore, assume a high level of toxicity to prevent accidental exposure.[12]
Skin and Eye Irritation Many organic acids and heterocyclic compounds are known irritants.[13][14]
Carcinogenicity/Mutagenicity In the absence of data, treat as a potential carcinogen or mutagen.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling compounds with unknown hazard profiles.[12] The following table outlines the minimum required PPE for handling (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[15][16]Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[15][17]
Hand Protection Double-gloving with nitrile or neoprene gloves.[12][16]Provides robust protection against skin contact. Check for any signs of degradation and change gloves immediately if contamination occurs.[15]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory Protection An N95 or higher-rated respirator.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[12]

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Handling and Weighing

All handling of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, particularly in its solid form, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[18] For weighing potent compounds, a powder-coated balance enclosure is recommended to minimize aerosol generation.[12]

Storage

Store the compound in a clearly labeled, tightly sealed container in a designated, well-ventilated, and access-controlled area.[12][18] If the compound is suspected to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[12]

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[5] Wearing the appropriate PPE, carefully clean the spill. For solid spills, avoid generating dust by gently sweeping or scooping the material into a labeled, sealed container for disposal.[5] The spill area should then be decontaminated with an appropriate solvent.

Disposal Plan

All waste containing (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid must be treated as hazardous chemical waste.[5]

  • Solid Waste: Collect all contaminated materials, including gloves, pipette tips, and weighing paper, in a designated and clearly labeled hazardous waste container.[5][12]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate chemical waste bottle.[5][12]

Do not dispose of this compound down the drain. [5] All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[5]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12][18] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[19] Rinse the mouth with water and seek immediate medical attention.

Visualizing the Workflow

To reinforce the necessary safety steps, the following diagram illustrates the standard workflow for handling a novel chemical compound like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer Experimentation Experimentation Weighing/Transfer->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Workflow for handling novel chemical compounds.

The logical flow for the proper disposal of chemical waste is also a critical component of laboratory safety.

Chemical Waste Generated Chemical Waste Generated Segregate Solid and Liquid Waste Segregate Solid and Liquid Waste Chemical Waste Generated->Segregate Solid and Liquid Waste Label Waste Containers Label Waste Containers Segregate Solid and Liquid Waste->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area Hazardous Waste Pickup Hazardous Waste Pickup Store in Designated Area->Hazardous Waste Pickup

Caption: Logical flow for the proper disposal of chemical waste.

By adhering to these guidelines, you can confidently and safely incorporate (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid into your research endeavors, contributing to the advancement of drug development while maintaining the highest standards of laboratory safety.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds - Benchchem.
  • Novel Chemicals with Unknown Hazards SOP.
  • Classifying Chemicals Toxicity during Drug Discovery - Blog - Biobide.
  • MATERIAL SAFETY DATA SHEETS IMIDAPRIL - Cleanchem Laboratories.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.
  • Personal Protective Equipment | US EPA.
  • Material Safety Data Sheet - Spectrum Chemical.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Material Safety Data Sheet.
  • Chemical-Based Drug Discovery and Development - Mettler Toledo.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • SML0148 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.
  • PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES - Environmental Health and Safety.
  • Matrix Scientific.
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchGate.
  • Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI.
  • Imidazolidinone synthesis - Organic Chemistry Portal.
  • Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one | International Research Journal of Multidisciplinary Technovation.
  • N‐Atom Deletion in Nitrogen Heterocycles | Request PDF - ResearchGate.
  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - MDPI.
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC.
  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.